Relamorelin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H54N8O7S |
|---|---|
Molecular Weight |
851.0 g/mol |
IUPAC Name |
acetic acid;4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide |
InChI |
InChI=1S/C43H50N8O5S.C2H4O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;1-2(3)4/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);1H3,(H,3,4)/t34-,35+,36+;/m0./s1 |
InChI Key |
GCFMCGBTTZZFCS-GTKQDQPASA-N |
Isomeric SMILES |
CC(=O)O.C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Canonical SMILES |
CC(=O)O.C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Relamorelin Acetate: A Deep Dive into its Prokinetic Mechanism of Action in Gastrointestinal Motility
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Relamorelin acetate, a synthetic pentapeptide ghrelin analogue, has emerged as a promising prokinetic agent for the treatment of gastrointestinal (GI) motility disorders, particularly diabetic gastroparesis and chronic constipation.[1][2] Its mechanism of action is centered on its potent agonism of the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor.[3] This document provides a comprehensive technical overview of the molecular mechanisms, physiological effects, and clinical trial evidence supporting the prokinetic action of relamorelin. It includes a detailed examination of the underlying signaling pathways, a summary of key quantitative clinical data, and an outline of the experimental protocols used to evaluate its efficacy.
Introduction: The Ghrelin System and GI Motility
The ghrelin system is a key regulator of energy homeostasis, appetite, and GI function. Ghrelin, a 28-amino acid peptide primarily produced in the stomach, is the endogenous ligand for the GHS-R1a.[4] This G protein-coupled receptor is expressed in various tissues, including the hypothalamus, pituitary gland, and throughout the GI tract, including the stomach and colon.[5][6] Activation of the GHS-R1a by ghrelin initiates a cascade of signaling events that ultimately influence GI motility, preparing the digestive system for food intake.[5]
Relamorelin is a synthetic ghrelin mimetic designed for enhanced stability and potency compared to its endogenous counterpart.[7] It binds to the GHS-R1a with a higher affinity than native ghrelin, leading to a more pronounced and sustained prokinetic effect.[8]
Molecular Mechanism of Action: GHS-R1a Signaling
The prokinetic effects of relamorelin are mediated through the activation of the GHS-R1a and its downstream intracellular signaling pathways. The GHS-R1a is known to couple to several G protein subtypes, leading to a complex and multifaceted cellular response. The primary signaling cascades involved are:
-
Gαq/11 Pathway: This is considered the canonical pathway for ghrelin-mediated effects on smooth muscle. Upon receptor activation, the Gαq/11 subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ is a critical step in initiating smooth muscle contraction.
-
Gαi/o Pathway: Activation of this pathway can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. While a reduction in cAMP can contribute to smooth muscle contraction, this pathway's role in GI motility is less well-defined than the Gαq/11 pathway.
-
Gα12/13 Pathway: This pathway can activate the RhoA/Rho-kinase signaling cascade, which plays a role in sensitizing the contractile apparatus to Ca2+ and promoting sustained smooth muscle contraction.
-
β-Arrestin Pathway: Following receptor activation, β-arrestins can be recruited, leading to receptor desensitization and internalization, as well as initiating distinct signaling events.
The following diagram illustrates the primary signaling pathways activated by relamorelin binding to the GHS-R1a on a gastrointestinal smooth muscle cell.
Quantitative Data from Clinical Trials
Multiple Phase 2 clinical trials have demonstrated the prokinetic effects of relamorelin in patients with diabetic gastroparesis and chronic constipation. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Relamorelin on Gastric Emptying in Diabetic Gastroparesis
| Study / Dose | N | Primary Endpoint | Result | p-value | Citation(s) |
| Phase 2a | |||||
| 10 µg BID | 204 (total) | Change in Gastric Emptying Half-Time (GE T1/2) | Significant acceleration | < 0.03 | [9] |
| Phase 2b | |||||
| 10 µg BID | 98 | % Change in GE T1/2 from baseline | ~12% acceleration | < 0.05 | [2] |
| 30 µg BID | 109 | % Change in GE T1/2 from baseline | ~12% acceleration | < 0.05 | [2] |
| 100 µg BID | 82 | % Change in GE T1/2 from baseline | Acceleration | 0.051 | [2] |
| Meta-Analysis | |||||
| Various Doses | 1,033 | Mean difference in GE time from baseline (minutes) | -11.40 | 0.006 | [10] |
| Diabetic Gastroparesis Subgroup | - | Mean difference in GE time from baseline (minutes) | -8.43 | 0.001 | [10] |
Table 2: Effect of Relamorelin on Colonic Transit in Chronic Constipation
| Study / Dose | N | Primary Endpoint | Result | p-value | Citation(s) |
| Phase 2a | |||||
| 100 µg QD | 48 | Colonic Transit (Geometric Center) at 32 hours | Accelerated | 0.040 | [6] |
| 100 µg QD | 48 | Colonic Transit (Geometric Center) at 48 hours | Accelerated | 0.017 | [6] |
| 100 µg QD | 48 | Spontaneous Bowel Movements (SBMs) per week | Increased | < 0.001 | [6] |
| 100 µg QD | 48 | Time to first SBM after first dose | Accelerated | 0.004 | [6] |
Table 3: Effect of Relamorelin on Antral Motility in Healthy Volunteers
| Study / Dose | N | Endpoint | Result | p-value | Citation(s) |
| Phase 1/2 | |||||
| 30 µg SQ (single dose) | 16 | Number of distal antral contractions (0-60 min post-meal) | Increased | 0.022 | [11] |
Experimental Protocols
The clinical evaluation of relamorelin's prokinetic effects has relied on standardized methodologies to assess GI motility. Below are detailed overviews of the key experimental protocols employed in the pivotal clinical trials.
Gastric Emptying Scintigraphy
This non-invasive technique is the gold standard for measuring the rate at which solids and liquids empty from the stomach.
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect GI motility are typically withheld for a specified period before the study.
-
Standardized Meal: A low-fat, egg-white meal is commonly used, as recommended by the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[12] The meal is radiolabeled with Technetium-99m (99mTc) sulfur colloid. A common composition is two large eggs (egg substitute), two slices of white bread, and a small amount of jam, with water to drink.
-
Imaging Protocol:
-
Immediately after consuming the meal, the patient is positioned under a gamma camera.
-
Anterior and posterior images of the stomach are acquired at baseline (time 0) and at regular intervals, typically at 1, 2, and 4 hours post-ingestion.[12]
-
The geometric mean of the counts in the anterior and posterior images is used to correct for tissue attenuation.
-
-
Data Analysis: The percentage of the radiolabeled meal remaining in the stomach at each time point is calculated. The primary endpoint is often the gastric emptying half-time (GE T1/2), which is the time it takes for 50% of the meal to empty from the stomach.
The following diagram outlines the workflow for a typical gastric emptying scintigraphy study.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Relamorelin used for? [synapse.patsnap.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 9. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
Unraveling the Prokinetic Potential of Relamorelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin acetate, a synthetic pentapeptide ghrelin analog, has emerged as a promising prokinetic agent for the treatment of gastrointestinal (GI) motility disorders, particularly diabetic gastroparesis and chronic constipation.[1] By acting as a potent agonist at the growth hormone secretagogue receptor type 1a (GHS-R1a), also known as the ghrelin receptor, Relamorelin stimulates GI motility, offering a novel therapeutic avenue for patients with debilitating symptoms.[1][2] This technical guide provides an in-depth analysis of the prokinetic properties of this compound, detailing its mechanism of action, summarizing key clinical trial data, and outlining the experimental protocols used to evaluate its efficacy.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
Relamorelin exerts its prokinetic effects by binding to and activating the GHS-R1a, a G-protein coupled receptor predominantly expressed in the stomach and other parts of the GI tract, as well as in the central nervous system.[3][4] The binding of Relamorelin to GHS-R1a initiates a cascade of intracellular signaling events that ultimately lead to enhanced gastrointestinal motility.
The canonical signaling pathway involves the coupling of the activated GHS-R1a to the Gαq/11 protein.[4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] The elevated intracellular calcium levels and PKC activation are crucial for stimulating smooth muscle contraction and enhancing gut motility.[5]
Furthermore, evidence suggests that the prokinetic effects of ghrelin agonists like Relamorelin are also mediated through the vagal nerve, which plays a pivotal role in regulating GI function.[6]
Clinical Efficacy: Summary of Quantitative Data
Multiple clinical trials have demonstrated the prokinetic efficacy of this compound in patient populations with diabetic gastroparesis and chronic constipation. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of Relamorelin in Diabetic Gastroparesis
| Clinical Trial Phase | Dosage | Primary Endpoint | Result | Reference |
| Phase 2a | 10 μg twice daily | Change in Gastric Emptying Half-Time (t½) | Significant acceleration of gastric emptying (p<0.03) | [1] |
| Phase 2a | 10 μg twice daily | Reduction in Vomiting Frequency | ~60% reduction compared to placebo (p≤0.033) | [7] |
| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Change in Gastric Emptying (t½) | ~10% acceleration (12-13 minutes decrease) vs. <1% with placebo | [6] |
| Phase 2b | 10 µg, 30 µg, 100 µg twice daily | Improvement in Composite Symptom Score (nausea, fullness, bloating, pain) | Significant improvement compared to placebo | [6][8] |
Table 2: Efficacy of Relamorelin in Chronic Constipation
| Clinical Trial Phase | Dosage | Primary Endpoint | Result | Reference |
| Phase 2a | 100 μg once daily | Change in Spontaneous Bowel Movements (SBMs) per week | Significant increase compared to placebo | [9] |
| Phase 2a | 100 μg once daily | Time to First Bowel Movement | Significantly accelerated compared to placebo | [9] |
| Phase 2a | 100 μg once daily | Colonic Transit at 32 and 48 hours | Significantly accelerated compared to placebo | [10] |
| Phase 2a | 100 μg once daily | Gastric Emptying Half-Time (t½) | Significantly accelerated compared to placebo | [10] |
Experimental Protocols
The clinical evaluation of this compound's prokinetic properties has relied on validated and standardized experimental protocols to measure gastrointestinal transit and symptom severity.
Gastric Emptying Assessment: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)
The ¹³C-Spirulina GEBT is a non-invasive method used to assess the rate of solid gastric emptying.
-
Patient Preparation:
-
Patients are required to fast overnight for at least 8 hours.
-
Medications that could affect gastrointestinal motility are typically withheld for a specified period before the test.
-
For diabetic patients, blood glucose levels are monitored and should be below a certain threshold (e.g., 275 mg/dL) to proceed with the test.
-
-
Test Meal:
-
A standardized meal, typically a scrambled egg or pancake, is prepared containing a specific amount of ¹³C-labeled Spirulina platensis.
-
-
Procedure:
-
A baseline breath sample is collected before the patient consumes the test meal.
-
The patient consumes the entire test meal within a specified timeframe (e.g., 10 minutes).
-
Post-meal breath samples are collected at regular intervals (e.g., 45, 90, 120, 150, 180, and 240 minutes).
-
The collected breath samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using mass spectrometry.
-
-
Data Analysis:
-
The rate of ¹³CO₂ excretion in the breath is used to calculate the gastric emptying half-time (t½), which is the time it takes for 50% of the meal to empty from the stomach.
-
Colonic Transit Assessment: Scintigraphy
Scintigraphy is a nuclear medicine imaging technique used to measure the transit time of a substance through the colon.
-
Patient Preparation:
-
Patients are instructed to discontinue any laxatives or medications affecting colonic motility for a specified period before the study.
-
A standardized diet may be recommended for a few days leading up to the test.
-
-
Radiopharmaceutical and Meal:
-
A small amount of a radiotracer, such as Indium-111 (¹¹¹In) adsorbed onto activated charcoal particles, is encapsulated in a delayed-release capsule.
-
The capsule is ingested with a standardized meal.
-
-
Procedure:
-
The patient ingests the radiolabeled capsule with the meal.
-
Abdominal images are acquired using a gamma camera at specific time points (e.g., 4, 24, and 48 hours) after ingestion.
-
The images allow for the visualization and quantification of the radiotracer's progression through the different segments of the colon (ascending, transverse, descending, and rectosigmoid).
-
-
Data Analysis:
-
The geometric center (GC) of the radiotracer distribution in the colon is calculated at each imaging time point. The GC is a weighted average of the counts in each colonic region, providing a quantitative measure of overall colonic transit.
-
A lower GC value indicates slower colonic transit.
-
Conclusion
This compound represents a significant advancement in the pharmacological management of gastrointestinal motility disorders. Its targeted action as a potent ghrelin receptor agonist provides a distinct mechanism to enhance gastric emptying and colonic transit. The robust quantitative data from clinical trials, obtained through rigorous experimental protocols, underscore its potential to alleviate the burdensome symptoms experienced by patients with diabetic gastroparesis and chronic constipation. Further research and ongoing Phase 3 trials will continue to elucidate the long-term safety and efficacy of Relamorelin, potentially establishing it as a cornerstone therapy in the field of neurogastroenterology.[2][11][12]
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ghs-r1a.com [ghs-r1a.com]
- 5. researchgate.net [researchgate.net]
- 6. Relamorelin improves symptoms, gastric emptying in diabetic gastroparesis | Consultant360 [consultant360.com]
- 7. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. powerpak.com [powerpak.com]
- 12. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
Relamorelin Acetate and the Growth Hormone Secretagogue Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Relamorelin acetate (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that functions as a potent and selective agonist for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][2] This technical guide provides an in-depth overview of the molecular interactions between this compound and the GHSR, including a summary of its binding affinity and functional potency, detailed experimental methodologies for key assays, and a visualization of the downstream signaling pathways. Relamorelin has demonstrated prokinetic properties and is being investigated for therapeutic applications in gastrointestinal motility disorders such as diabetic gastroparesis and chronic idiopathic constipation.[3][4]
Introduction to this compound
Relamorelin is a centrally penetrant pentapeptide designed to mimic the action of endogenous ghrelin, a hormone primarily produced in the stomach that plays a crucial role in appetite stimulation, growth hormone release, and gastrointestinal motility.[5] As an analogue of ghrelin, relamorelin exhibits improved potency and pharmacokinetic stability.[4] Its primary mechanism of action is the activation of the GHSR, a G protein-coupled receptor (GPCR) predominantly located in the stomach and the hypothalamus.[5] Upon binding, relamorelin stimulates the release of growth hormone and enhances gastric motility, making it a promising therapeutic agent for conditions characterized by delayed gastric emptying.[1][5]
Quantitative Analysis of Relamorelin's Interaction with GHSR
Relamorelin demonstrates a high affinity and potency for the human growth hormone secretagogue receptor type 1a (GHSR1a). In vitro studies have consistently shown its superiority over native ghrelin in both binding and receptor activation.
| Parameter | This compound | Native Ghrelin | Cell Line | Reference |
| Binding Affinity (Ki) | 0.42 nM | 1.12 nM - 1.22 nM | CHO-K1 cells expressing hGHSR1a | [1][2] |
| Functional Potency (EC50) | 0.71 nM | 4.2 nM | CHO-K1 cells expressing hGHSR1a | [1][2] |
Table 1: Comparative quantitative data of this compound and Native Ghrelin at the GHSR1a.
Experimental Protocols
The following sections detail the typical methodologies employed to ascertain the binding affinity and functional potency of relamorelin at the GHSR.
Radioligand Binding Assay (Competitive Binding)
This assay is designed to determine the binding affinity (Ki) of relamorelin by measuring its ability to compete with a radiolabeled ligand for binding to the GHSR.
Objective: To determine the inhibitory constant (Ki) of this compound at the human GHSR1a.
Materials:
-
Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human recombinant GHSR1a.
-
Radioligand: [125I-His9]-Ghrelin or another suitable radiolabeled ghrelin receptor agonist.
-
Competitor: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled ghrelin or another potent GHSR agonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of relamorelin that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of relamorelin to activate the GHSR and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for GHSR activation.
Materials:
-
Cells: CHO-K1 cells stably expressing the human recombinant GHSR1a.
-
Agonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Instrumentation: A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the CHO-K1/GHSR1a cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye solution in assay buffer for a specified time (e.g., 60 minutes) at 37°C.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Kinetic Measurement: Immediately after agonist addition, measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the logarithm of the this compound concentration. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
GHSR Signaling Pathway Activated by Relamorelin
Upon binding of relamorelin to the GHSR, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The GHSR is known to couple to both Gq/11 and Gi/o proteins, initiating distinct downstream signaling cascades.
-
Gq/11 Pathway: Activation of the Gq/11 alpha subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in many cellular responses, including the prokinetic effects in gastrointestinal smooth muscle.
-
Gi/o Pathway: The role of the Gi/o pathway in the context of relamorelin's therapeutic effects is less well-defined but is a recognized signaling arm of the GHSR.
Conclusion
This compound is a potent ghrelin receptor agonist with significantly higher affinity and functional potency than endogenous ghrelin. Its mechanism of action, centered on the activation of the GHSR and subsequent Gq/11-mediated intracellular calcium mobilization, underpins its prokinetic effects. The experimental protocols outlined provide a framework for the continued investigation of relamorelin and other ghrelin analogues. A thorough understanding of its interaction with the GHSR is crucial for the development of novel therapeutics for gastrointestinal motility disorders.
References
- 1. genscript.com [genscript.com]
- 2. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a sensitive and HTS-compatible reporter gene assay for functional analysis of human adenosine A2a receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
The Pentapeptide Architecture of Relamorelin Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pentapeptide structure of Relamorelin acetate, a potent ghrelin receptor agonist. The document details its chemical composition, quantitative pharmacological data, experimental methodologies for its characterization, and its primary signaling pathway.
Core Pentapeptide Structure of Relamorelin
Relamorelin is a synthetic pentapeptide analogue of ghrelin, engineered for enhanced stability and potency.[1] Its structure is defined by a specific sequence of amino acids, including non-standard and modified residues, which contribute to its high affinity for the growth hormone secretagogue receptor (GHSR).
The systematic IUPAC name for Relamorelin is 4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-Benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide.[2][3]
From this, the primary amino acid sequence can be elucidated as follows, from the N-terminus to the C-terminus:
(Pip3-CO)-D-Bth-D-Trp-L-Phe-Apc-NH₂
Where:
-
(Pip3-CO) represents a Piperidine-3-carbonyl group capping the N-terminus.
-
D-Bth is a D-configuration amino acid derivative, 3-(1-Benzothiophen-3-yl)-alanine .
-
D-Trp is D-Tryptophan .
-
L-Phe is L-Phenylalanine .
-
Apc-NH₂ is a C-terminal 4-amino-piperidine-4-carboxamide .
This unique composition of D-amino acids and modified terminal ends contributes to Relamorelin's resistance to enzymatic degradation and its improved pharmacokinetic profile compared to native ghrelin.
dot graph Relamorelin_Structure { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
N_Term [label="Pip3-CO", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D_Bth [label="D-Bth", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D_Trp [label="D-Trp", fillcolor="#FBBC05", fontcolor="#202124"]; L_Phe [label="L-Phe", fillcolor="#34A853", fontcolor="#FFFFFF"]; C_Term [label="Apc-NH₂", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Caption: The linear pentapeptide structure of Relamorelin.
Quantitative Pharmacological Data
Relamorelin exhibits significantly higher affinity and potency for the ghrelin receptor (GHSR-1a) compared to endogenous ghrelin. The following table summarizes key quantitative data from in vitro studies.
| Parameter | Relamorelin | Native Ghrelin | Fold Difference | Reference |
| Binding Affinity (Ki, nM) | 0.42 | 1.12 | ~3x higher affinity | [1][4] |
| Potency (EC50, nM) | 0.71 | 4.2 | ~6x more potent | [1][4] |
These values were determined in studies using Chinese Hamster Ovary (CHO-K1) cells recombinantly expressing the human GHSR-1a.[1]
Experimental Protocols
The characterization of Relamorelin's interaction with the ghrelin receptor involves standard pharmacological assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity (Ki) of Relamorelin for the GHSR-1a by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of Relamorelin at the human GHSR-1a.
Materials:
-
Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human GHSR-1a.
-
Radioligand: Typically [¹²⁵I]-His⁹-Ghrelin.
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of unlabeled native ghrelin.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
Methodology:
-
Membrane Preparation: CHO-K1 cells expressing GHSR-1a are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of [¹²⁵I]-His⁹-Ghrelin (typically at or below its Kd).
-
Increasing concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
-
For total binding wells, add vehicle instead of Relamorelin.
-
For non-specific binding wells, add a saturating concentration of unlabeled ghrelin.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: After drying the filter plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Relamorelin concentration.
-
Determine the IC₅₀ value (the concentration of Relamorelin that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the potency (EC₅₀) of Relamorelin by quantifying the increase in intracellular calcium concentration following GHSR-1a activation.
Objective: To determine the half-maximal effective concentration (EC₅₀) of Relamorelin for GHSR-1a activation.
Materials:
-
Cells: CHO-K1 cells stably expressing the human GHSR-1a and a calcium-sensitive photoprotein like aequorin, or cells that can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye/protein: Fluo-4 AM or coelenterazine for aequorin-expressing cells.
-
Fluorescence/Luminescence Plate Reader: Equipped with an automated injection system.
Methodology:
-
Cell Plating: Seed the GHSR-1a expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to allow for adherence.
-
Dye Loading: If using a fluorescent dye, remove the culture medium and incubate the cells with the dye-loading solution (e.g., Fluo-4 AM in assay buffer) in the dark at 37°C for approximately 1 hour. If using aequorin-expressing cells, incubate with coelenterazine.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Assay Performance:
-
Place the cell plate into the fluorescence/luminescence plate reader.
-
Establish a baseline fluorescence/luminescence reading for each well.
-
The instrument's injector adds varying concentrations of this compound to the wells.
-
Immediately after injection, measure the change in fluorescence or luminescence over time. The activation of GHSR-1a by Relamorelin will trigger a rapid increase in intracellular calcium, resulting in a transient peak in the signal.
-
-
Data Analysis:
-
The response is typically quantified as the peak signal intensity or the area under the curve.
-
Plot the response against the logarithm of the Relamorelin concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value.
-
Signaling Pathway
Relamorelin, as a ghrelin mimetic, activates the GHSR-1a, which is a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon Relamorelin binding involves the Gq/11 pathway.[5][6][7]
Caption: GHSR-1a signaling pathway activated by Relamorelin.
The binding of Relamorelin to the extracellular domain of the GHSR-1a induces a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein, Gq/11, on the intracellular side. The activated Gαq subunit then stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This rise in intracellular calcium concentration is a key event that leads to various downstream cellular responses, including the pro-kinetic effects observed with Relamorelin treatment.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relamorelin | C43H50N8O5S | CID 44251769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Relamorelin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of ghrelin/GOAT/GHSR system in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
Relamorelin Acetate: A Technical Guide to its Prokinetic Effects on Gastrointestinal Transit
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the impact of relamorelin acetate, a synthetic ghrelin analogue, on gastrointestinal (GI) transit times. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and an exploration of the underlying physiological mechanisms.
Executive Summary
This compound is a potent ghrelin receptor agonist that has demonstrated significant prokinetic effects throughout the gastrointestinal tract. Clinical trials have shown its efficacy in accelerating gastric emptying, small bowel transit, and colonic transit.[1][2] These properties position relamorelin as a promising therapeutic agent for motility disorders such as diabetic gastroparesis and chronic constipation.[3][4] This document synthesizes the available quantitative data from key clinical studies, details the experimental protocols used to assess its efficacy, and illustrates the relevant physiological pathways.
Mechanism of Action: The Ghrelin Signaling Pathway
Relamorelin exerts its prokinetic effects by acting as an agonist at the growth hormone secretagogue receptor 1a (GHS-R1a), also known as the ghrelin receptor.[3] Ghrelin, an endogenous peptide hormone primarily produced in the stomach, plays a crucial role in regulating appetite and GI motility.[5] Upon binding to the GHS-R1a, relamorelin mimics the actions of ghrelin, stimulating downstream signaling cascades that lead to increased contractility of gastrointestinal smooth muscle.[3] This action is believed to be mediated through both central and peripheral pathways, including the vagus nerve.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Ghrelin: a new player in the control of gastrointestinal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates [frontiersin.org]
- 4. molinahealthcare.com [molinahealthcare.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of ghrelin on interdigestive gastrointestinal motility in humans - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Relamorelin Acetate in Chronic Constipation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin analog that has demonstrated significant prokinetic effects on the gastrointestinal (GI) tract. As a potent and selective agonist for the growth hormone secretagogue receptor 1a (GHS-R1a), Relamorelin has been investigated as a therapeutic agent for motility disorders, including chronic constipation. Clinical studies have shown its ability to accelerate colonic transit and increase the frequency of spontaneous bowel movements in patients with chronic constipation, positioning it as a promising candidate in a therapeutic landscape with significant unmet needs. This technical guide provides a comprehensive overview of the mechanism of action, clinical trial data, and experimental protocols related to the study of Relamorelin acetate in chronic constipation.
Introduction to this compound
Relamorelin is a synthetic analog of ghrelin, an endogenous peptide hormone primarily secreted by the stomach.[1] Unlike native ghrelin, which has a short plasma half-life, Relamorelin was designed for enhanced stability and a longer duration of action.[1] It binds to the GHS-R1a with an affinity approximately three times higher than that of native ghrelin.[1] The activation of this receptor is the primary mechanism through which Relamorelin exerts its prokinetic effects throughout the GI tract.[1]
Mechanism of Action
Relamorelin's prokinetic activity stems from its agonistic effect on the GHS-R1a, which is expressed in various tissues, including the colon.[2][3] The binding of Relamorelin to GHS-R1a on enteric neurons and potentially on vagal afferents is believed to initiate a signaling cascade that enhances colonic motility.[1]
Signaling Pathway
The activation of the GHS-R1a by Relamorelin is thought to primarily occur through the Gαq/11 signaling pathway. This cascade involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in promoting neuronal signaling and smooth muscle contraction, ultimately leading to increased colonic motility.
Clinical Efficacy in Chronic Constipation
The primary evidence for Relamorelin's efficacy in chronic constipation comes from a Phase IIa, randomized, double-blind, placebo-controlled trial (NCT01781104).[2][4] This study demonstrated that Relamorelin significantly improves key symptoms and objective measures of constipation.[2]
Efficacy Data
The following table summarizes the key efficacy endpoints from the Phase IIa trial. While specific mean change values with confidence intervals are not publicly available, the statistical significance indicates a clear therapeutic effect.
| Endpoint | Relamorelin (100 µ g/day ) | Placebo | p-value | Citation |
| Spontaneous Bowel Movements (SBMs)/week | Increased | - | <0.001 | [2] |
| Time to First Bowel Movement | Accelerated | - | 0.004 | [2] |
| Colonic Transit at 32 hours | Accelerated | - | 0.040 | [2] |
| Colonic Transit at 48 hours | Accelerated | - | 0.017 | [2] |
| Gastric Emptying Half-Time | Accelerated | - | 0.027 | [2] |
| Small-Bowel Transit | Accelerated | - | 0.051 | [2] |
| Stool Form (Bristol Stool Scale) | No significant effect | - | - | [2] |
Note: The table reflects the statistical significance of the change from baseline for Relamorelin compared to placebo. Detailed quantitative data on mean changes and confidence intervals would be available in the full clinical study report.
Safety and Tolerability
Relamorelin was generally well-tolerated in the Phase IIa chronic constipation study. The most common treatment-emergent adverse events are listed below.
| Adverse Event | Relamorelin | Placebo | Citation |
| Increased Appetite | More frequent | Less frequent | [2] |
| Fatigue | Reported | Not specified | [2] |
| Headache | Reported | Not specified | [2] |
Note: A detailed frequency table with percentages for each adverse event is not publicly available. The listed events were reported as being associated with Relamorelin treatment.
Experimental Protocols
Phase IIa Clinical Trial (NCT01781104) Methodology
This section details the experimental design of the key clinical trial investigating Relamorelin for chronic constipation.[2][4][5]
-
Study Design: A randomized (1:1), double-blind, parallel-group, placebo-controlled trial.[2]
-
Patient Population: 48 female patients with chronic constipation who fulfilled the Rome III criteria and had four or fewer spontaneous bowel movements per week.[2] The mean age was 40.6 years, and the mean BMI was 25.7 kg/m ².[2]
-
Key Inclusion Criteria:
-
Key Exclusion Criteria:
-
-
Treatment Regimen:
-
Outcome Measures:
-
Transit Measurement: Gastric emptying, small-bowel transit, and colonic transit were measured during the last two days of the treatment period.[2] The specific method for colonic transit measurement was likely scintigraphy or the use of radio-opaque markers, which are standard methods.
-
Scintigraphy: Involves ingestion of a radiolabeled meal, followed by imaging at specific time points (e.g., 24 and 48 hours) to track the movement of the isotope through the colon. The geometric center of the isotope distribution is calculated to quantify transit.
-
Radio-opaque Markers: Patients ingest a capsule containing a known number of markers, and abdominal X-rays are taken at later time points (e.g., day 5) to count the number of retained markers.
-
Logical Relationships and Future Directions
The studies on Relamorelin in chronic constipation have established a clear logical pathway from its molecular action to clinical benefit.
The promising results from Phase II studies underscore the potential of Relamorelin as a novel treatment for chronic constipation. Future research should focus on larger, long-term Phase III trials to further establish its efficacy and safety profile in a broader patient population. Additionally, studies exploring different dosing regimens and its potential utility in other functional GI disorders characterized by hypomotility are warranted.
Conclusion
This compound represents a targeted therapeutic approach for chronic constipation, acting through the ghrelin receptor system to enhance colonic motility. The available clinical data demonstrates its potential to significantly improve bowel function and accelerate colonic transit. With a well-defined mechanism of action and a favorable safety profile in early studies, Relamorelin holds promise as a valuable addition to the pharmacological armamentarium for managing chronic constipation. Further clinical development will be crucial in fully defining its role in clinical practice.
References
- 1. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relamorelin Relieves Constipation and Accelerates Colonic Transit in a Phase 2, Placebo-Controlled, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Rhythm reports positive results from relamorelin Phase II trial to treat chronic constipation - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Relamorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin acetate is a synthetic pentapeptide ghrelin analog that functions as a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR-1a), also known as the ghrelin receptor.[1][2] As a prokinetic agent, it has been investigated for its therapeutic potential in gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[3][4] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound, focusing on its binding affinity and functional activity at the GHSR-1a.
Mechanism of Action
This compound mimics the action of endogenous ghrelin by binding to and activating the GHSR-1a.[3] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit. Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key event in the signaling cascade that ultimately mediates the physiological effects of Relamorelin.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its high affinity and potency for the human GHSR-1a. The following table summarizes key quantitative data from studies using CHO-K1 cells expressing the recombinant human GHSR-1a.
| Parameter | This compound | Human Ghrelin (Active Form) | Reference |
| Binding Affinity (Ki) | 0.42 ± 0.06 nM | 1.22 ± 0.17 nM | [1] |
| Functional Potency (EC50) | 0.71 ± 0.09 nM | 4.2 ± 1.2 nM | [1] |
Signaling Pathway Diagram
Caption: GHSR-1a signaling pathway activated by this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the GHSR-1a by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human GHSR-1a.
-
Membrane Preparation: Homogenized cell membranes containing the GHSR-1a.
-
Radioligand: [125I]-His9-Ghrelin.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled ghrelin (e.g., 5 µM).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Equipment: 96-well plates, filter plates (e.g., GF/C), vacuum manifold, scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture GHSR-1a expressing cells to near confluence.
-
Harvest cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 150 µL membrane preparation, 50 µL [125I]-His9-Ghrelin, and 50 µL binding buffer.
-
Non-specific Binding: 150 µL membrane preparation, 50 µL [125I]-His9-Ghrelin, and 50 µL unlabeled ghrelin.
-
Competitive Binding: 150 µL membrane preparation, 50 µL [125I]-His9-Ghrelin, and 50 µL of varying concentrations of this compound.
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration:
-
Rapidly filter the contents of each well through a pre-soaked GF/C filter plate using a vacuum manifold.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human GHSR-1a.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Pluronic F-127: To aid in dye loading.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating:
-
Seed the GHSR-1a expressing cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000 to 80,000 cells/well for a 96-well plate).
-
Incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
-
Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.
-
Immediately measure the change in fluorescence intensity (Ex/Em = ~490/525 nm) over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
IP-One HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human GHSR-1a.
-
IP-One HTRF Assay Kit (e.g., from Cisbio): Contains IP1-d2 (acceptor) and anti-IP1-cryptate (donor).
-
Stimulation Buffer: Provided in the kit, often containing LiCl to inhibit IP1 degradation.
-
Test Compound: this compound.
-
Equipment: 384-well low-volume white plates; HTRF-compatible microplate reader.
Protocol:
-
Cell Preparation:
-
Harvest and resuspend the GHSR-1a expressing cells in stimulation buffer.
-
-
Assay Setup:
-
Dispense the cell suspension into a 384-well white plate (e.g., 15,000 cells/well).
-
Add varying concentrations of this compound to the wells.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for IP1 accumulation.
-
Lysis and Detection:
-
Add the IP1-d2 conjugate followed by the anti-IP1-cryptate conjugate to each well.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission665nm / Emission620nm). The signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to determine the EC50 value.
-
Experimental Workflow Diagrams
Caption: Workflow for the competitive radioligand binding assay.
Caption: Workflow for the intracellular calcium mobilization assay.
References
Application Notes and Protocols for Establishing a Streptozotocin-Induced Diabetic Gastroparesis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic gastroparesis is a debilitating complication of diabetes mellitus characterized by delayed gastric emptying in the absence of mechanical obstruction. The development of reliable and reproducible animal models is crucial for understanding the pathophysiology of this condition and for the preclinical evaluation of novel therapeutic agents. The streptozotocin (STZ)-induced diabetic model is a widely used and well-characterized method for mimicking type 1 diabetes in rodents, which subsequently leads to the development of gastroparesis.
These application notes provide detailed protocols for establishing a streptozotocin-induced diabetic gastroparesis model in both rats and mice. The subsequent sections offer step-by-step guidance on the induction of diabetes, confirmation of gastroparesis through key experimental assays, and histological analysis of relevant gastric tissues.
Data Presentation
Table 1: Streptozotocin (STZ) Dosage and Administration for Induction of Diabetes
| Animal Model | Route of Administration | Dosage Regimen | Expected Outcome | Reference(s) |
| Rat (Wistar/Sprague-Dawley) | Intravenous (i.v.) or Intraperitoneal (i.p.) | Single high dose: 40-65 mg/kg | Sustained hyperglycemia (>250 mg/dL) within 1-3 days.[1][2] | [1][2] |
| Mouse (C57BL/6, BALB/c) | Intraperitoneal (i.p.) | Multiple low doses: 40-55 mg/kg daily for 3-5 consecutive days | Gradual onset of hyperglycemia, minimizing initial mortality and mimicking type 1 diabetes progression.[3][4][5] | [3][4][5] |
| Mouse (Nude) | Intraperitoneal (i.p.) | Single high dose: 160-240 mg/kg | Rapid onset of diabetes within 5 days.[6] | [6] |
Table 2: Quantitative Assessment of Diabetic Gastroparesis
| Parameter | Method | Control Group (Typical Values) | Diabetic Gastroparesis Group (Typical Values) | Reference(s) |
| Gastric Emptying Rate (% at 2 hours) | Solid Meal (Phenol Red) | ~62% | ~43% | [3] |
| Gastric Emptying Half-Time (T1/2, minutes) | 13C-Octanoic Acid Breath Test | ~64 min | Delayed, with a significant portion of animals showing T1/2 > 119 min | [7] |
| Interstitial Cells of Cajal (ICC) Count | c-Kit Immunohistochemistry (antrum) | Normal density (~10 cells/HPF) | Significant depletion (<10 cells/HPF in ~40% of cases) | [8][9][10] |
| Electrogastrography (EGG) | Cutaneous Electrodes | Normal 3-4 cycles per minute (cpm) rhythm | Increased incidence of bradygastria (<2 cpm) and tachygastria (>4 cpm).[11][12] | [11][12] |
Experimental Protocols
Protocol 1: Induction of Diabetes with Streptozotocin (STZ)
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate buffer (pH 4.5)
-
Sterile syringes and needles
-
Animal scale
-
Blood glucose monitoring system
-
10% sucrose solution
Procedure:
-
Animal Preparation: Acclimatize animals for at least one week before the experiment. For single high-dose administration, fast the animals for 4-6 hours to enhance STZ uptake by pancreatic β-cells. Provide free access to water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in ice-cold sterile 0.1 M citrate buffer (pH 4.5). Protect the solution from light.
-
STZ Administration:
-
Post-Injection Care: Immediately after STZ injection, replace drinking water with a 10% sucrose solution for the first 24-48 hours to prevent potentially fatal hypoglycemia resulting from the massive release of insulin from dying β-cells.
-
Confirmation of Diabetes: Monitor blood glucose levels 48-72 hours after the final STZ injection and then weekly. Animals with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic. Gastroparesis typically develops over several weeks following the onset of sustained hyperglycemia.
Protocol 2: Assessment of Gastric Emptying using the 13C-Octanoic Acid Breath Test
Materials:
-
13C-Octanoic acid
-
Test meal (e.g., egg yolk)
-
Metabolic chambers for rodents
-
Isotope ratio mass spectrometer or an off-axis integrated cavity output spectroscopy (OA-ICOS) analyzer
-
Breath collection bags or automated sampling system
Procedure:
-
Animal Habituation: Acclimate the mice to the metabolic chambers to minimize stress during the experiment.[13]
-
Fasting: Fast the animals overnight (approximately 16 hours for mice) with free access to water.[13]
-
Test Meal Preparation: Prepare a standardized test meal by mixing a known amount of 13C-octanoic acid with a palatable food source like egg yolk.[13][14]
-
Test Meal Administration: Present the test meal to the fasted animal. Ensure the entire meal is consumed within a short period (e.g., 10-15 minutes).
-
Breath Sample Collection: Place the animal in the metabolic chamber. Collect baseline breath samples before administering the test meal. After meal consumption, collect breath samples at regular intervals (e.g., every 5-15 minutes) for up to 4 hours.[13][14]
-
Sample Analysis: Analyze the 13CO2/12CO2 ratio in the collected breath samples using an isotope ratio mass spectrometer or OA-ICOS analyzer.
-
Data Analysis: Calculate the rate of gastric emptying based on the kinetics of 13CO2 excretion over time. The half-emptying time (T1/2) is a key parameter to determine.[15]
Protocol 3: Electrogastrography (EGG)
Materials:
-
EGG recording system with amplifiers and data acquisition software
-
Cutaneous Ag/AgCl electrodes
-
Abrasive skin preparation gel
-
Conductive electrode gel
-
Animal restrainer (optional, for conscious recordings)
-
Anesthesia (if performing acute, anesthetized recordings)
Procedure:
-
Animal Preparation: Fast the animal overnight. Shave the abdominal fur to ensure good electrode contact.
-
Electrode Placement: Gently abrade the skin at the electrode sites. Place three electrodes on the abdomen: a recording electrode over the gastric antrum, a reference electrode, and a ground electrode. A common configuration is to place the active electrode at the midpoint on a line connecting the xiphoid process and the umbilicus, with the reference electrode placed 5 cm to the left and slightly superior. The ground electrode can be placed on the left flank.[16]
-
Recording:
-
Data Analysis: Analyze the EGG recordings for the dominant frequency and power.
-
Normogastria: 2-4 cycles per minute (cpm).
-
Bradygastria: <2 cpm.
-
Tachygastria: >4 cpm. Calculate the percentage of time spent in each of these states.[16]
-
Protocol 4: Histological Analysis of Gastric Antrum for Interstitial Cells of Cajal (ICC)
Materials:
-
Dissection tools
-
4% paraformaldehyde (PFA) or acetone for fixation
-
Sucrose solutions (for cryoprotection)
-
Optimal cutting temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Primary antibody: anti-c-Kit (CD117)
-
Secondary antibody (fluorescently labeled or biotinylated)
-
DAB substrate kit (for chromogenic detection) or mounting medium with DAPI (for fluorescence)
-
Microscope (brightfield or fluorescence)
Procedure:
-
Tissue Collection and Fixation: Euthanize the animal and dissect the stomach. Isolate the gastric antrum. Fix the tissue in 4% PFA overnight at 4°C or in ice-cold acetone for 10 minutes.
-
Cryoprotection and Embedding: Cryoprotect the fixed tissue by sequential immersion in sucrose solutions (e.g., 15% and 30%) until it sinks. Embed the tissue in OCT compound and freeze.
-
Sectioning: Cut frozen sections (e.g., 10-20 µm thick) using a cryostat and mount them on microscope slides.
-
Immunohistochemistry:
-
Permeabilization and Blocking: Permeabilize the sections with PBS containing Triton X-100 and then block non-specific binding with a blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-c-Kit antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
Detection: For fluorescent detection, wash and mount with a DAPI-containing mounting medium. For chromogenic detection, use an avidin-biotin complex (ABC) method followed by DAB substrate, then counterstain with hematoxylin.[18]
-
-
Imaging and Quantification:
-
Image the stained sections using a brightfield or fluorescence microscope.
-
Quantify the number of c-Kit positive cells (ICCs) per high-power field (HPF) in the myenteric plexus region of the gastric antrum. A significant reduction in the number of ICCs is indicative of diabetic gastroparesis.[8][9][10]
-
Mandatory Visualizations
Caption: Experimental workflow for establishing and validating the STZ-induced diabetic gastroparesis model.
Caption: Signaling pathways implicated in hyperglycemia-induced cellular damage leading to diabetic gastroparesis.
References
- 1. Effects of gastroprokinetic agents on gastroparesis in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jcdr.net [jcdr.net]
- 3. Effect of DA-9701 on the Gastrointestinal Motility in the Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. The Streptozotocin-Induced Diabetic Nude Mouse Model: Differences between Animals from Different Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Temporal Resolution Gastric Emptying Breath Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 3cpm.com [3cpm.com]
- 10. researchgate.net [researchgate.net]
- 11. Different patterns between mechanical and electrical activities: an approach to investigate gastric motility in a model of long-term diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrogastrography: physiological basis and clinical application in diabetic gastropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Video: Assessment of Gastric Emptying in Non-obese Diabetic Mice Using a [13C]-octanoic Acid Breath Test [app.jove.com]
- 14. digestivehealth.org.au [digestivehealth.org.au]
- 15. The 13C-octanoic acid breath test: validation of a new noninvasive method of measuring gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnmjournal.org [jnmjournal.org]
- 17. Electrogastrography measurement systems and analysis methods used in clinical practice and research: comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
Application Notes & Protocol: Quantification of Relamorelin Acetate in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Relamorelin (also known as RM-131) is a synthetic pentapeptide ghrelin agonist that has been investigated for its prokinetic effects in treating gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1][2][3] As a potent agonist of the ghrelin/growth hormone secretagogue receptor (GHSR1a), Relamorelin mimics the action of endogenous ghrelin, stimulating gastrointestinal motility and the release of growth hormone.[2][4][5] Given its therapeutic potential, a robust and reliable analytical method for the quantification of Relamorelin acetate in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development.
This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. While a specific, publicly available, validated method for Relamorelin was not identified, this protocol is based on established principles of peptide analysis in biological matrices and methods for similar analytes.
Principle of the Method
This method utilizes a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a suitable detector (e.g., UV or Mass Spectrometer) to separate and quantify this compound from plasma components. The protocol involves a protein precipitation step to extract the analyte from the plasma matrix, followed by chromatographic separation on a C18 column.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar peptide)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
HPLC vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary pump
-
Autosampler
-
Column oven
-
UV Detector or Mass Spectrometer (MS)
-
-
Analytical column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a small amount of acetonitrile/water).
-
Working Standard Solutions: Serially dilute the primary stock solution with a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare working standard solutions at various concentrations for the calibration curve.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).
Plasma Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Chromatographic Conditions (Proposed)
| Parameter | Suggested Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient Elution | See table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | UV at 220 nm or MS/MS |
Proposed Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Method Validation Parameters (Based on FDA Guidelines)
A full validation of this method should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: Analyze calibration standards at a minimum of five concentrations. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days. The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of Relamorelin and the IS.
-
Recovery: Compare the analyte response from extracted plasma samples to the response from unextracted standards to determine the efficiency of the extraction procedure.
-
Stability: Evaluate the stability of Relamorelin in plasma under various conditions:
-
Short-term (bench-top) stability
-
Long-term storage stability (e.g., at -80°C)
-
Freeze-thaw stability
-
Autosampler stability
-
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | UV at 220 nm |
Table 2: Example Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 1000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | - |
| Inter-day Accuracy | 92.5% - 108.3% | 85% - 115% |
| Inter-day Precision (%CV) | < 10% | ≤ 15% |
| Recovery | > 85% | Consistent and reproducible |
| LLOQ | 1 ng/mL | Accuracy: 80-120%, Precision: ≤ 20% |
Visualizations
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified signaling pathway of Relamorelin via the GHSR1a receptor.
References
- 1. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Relamorelin used for? [synapse.patsnap.com]
- 3. Emerging treatments in Neurogastroenterology: relamorelin: a novel gastrocolokinetic synthetic ghrelin agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Future Treatment of Constipation-associated Disorders: Role of Relamorelin and Other Ghrelin Receptor Agonists [jnmjournal.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Research of Relamorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Relamorelin acetate (also known as RM-131) is a synthetic pentapeptide ghrelin analogue that functions as a potent and selective agonist for the growth hormone secretagogue receptor type 1a (GHSR1a).[1] In preclinical studies, it has demonstrated significant prokinetic effects on gastrointestinal motility, as well as appetite-stimulating and growth hormone-releasing properties.[2] These characteristics make it a promising candidate for therapeutic applications in conditions such as diabetic gastroparesis, constipation, and cachexia. This document provides detailed dosing considerations, experimental protocols, and insights into its mechanism of action for preclinical research settings.
Dosing Considerations in Preclinical Models
Effective preclinical evaluation of this compound necessitates careful consideration of the animal model, the intended physiological endpoint, and the route of administration. The following tables summarize reported dosing regimens in various preclinical species.
Table 1: Dosing Regimens for this compound in Rodent Models
| Species | Model/Endpoint | Dose Range | Route of Administration | Reference |
| Rat | Growth Hormone Release | 50 nmol/kg | Intravenous (i.v.) | [1] |
| Rat | CNS Penetration | 5 mg/kg | Not Specified | [1] |
| Rat | Cachexia | 50-500 nmol/kg/day | Subcutaneous (s.c.) continuous infusion | [2] |
| Rat | Postoperative Ileus + Morphine | Not Specified | Not Specified | [1] |
| Rat | Morphine-induced Gastric Dysmotility | Not Specified | Not Specified | [1] |
| Mouse | Acute Food Intake | 250-500 nmol/kg | Subcutaneous (s.c.) single injection | [2] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Key Pharmacokinetic Properties | Reference |
| Rat, Dog | High serum protein binding (83-96%) | [1] |
| Rat, Dog, Human | Metabolically stable (no metabolites detected in vitro) | [1] |
| Rat | Elimination half-life: 2-3 hours | [3] |
| Dog | Elimination half-life: 3-4 hours | [3] |
Mechanism of Action: GHSR1a Signaling Pathway
This compound exerts its effects by binding to and activating the GHSR1a, a G-protein coupled receptor. This activation initiates a cascade of intracellular signaling events that mediate its diverse physiological effects.
References
Application Notes and Protocols for Receptor Binding Affinity Assays of Relamorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relamorelin acetate (also known as RM-131) is a synthetic pentapeptide analog of ghrelin, a hormone that plays a crucial role in appetite stimulation and growth hormone release.[1][2][3] this compound acts as a selective and potent agonist for the growth hormone secretagogue receptor type 1a (GHSR1a), also known as the ghrelin receptor.[1][4] It exhibits a higher affinity and potency for GHSR1a compared to the endogenous ligand, ghrelin.[1][2][5][6] Due to its prokinetic effects on gastrointestinal motility, this compound has been investigated for the treatment of conditions such as diabetic gastroparesis and chronic constipation.[7][8][9]
Understanding the binding characteristics of this compound to its receptor is fundamental for elucidating its mechanism of action and for the development of novel therapeutics. Receptor binding affinity assays are essential in vitro tools to quantify the interaction between a ligand, such as this compound, and its receptor. These assays provide critical data, including the inhibition constant (Ki) and the half-maximal effective concentration (EC50), which are indicative of a compound's binding affinity and functional potency, respectively.
These application notes provide an overview of the methodologies used to determine the receptor binding affinity of this compound for the GHSR1a receptor, including detailed protocols for competitive radioligand binding assays and calcium mobilization assays.
Quantitative Data Summary
The following table summarizes the key binding affinity and potency values for this compound in comparison to the native ghrelin ligand at the human GHSR1a receptor.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Cell Line | Reference |
| This compound | human GHSR1a | Competitive Binding | Ki | 0.42 | CHO-K1 | [1][2] |
| Ghrelin (human) | human GHSR1a | Competitive Binding | Ki | 1.12 - 1.22 | CHO-K1 | [1][2] |
| This compound | human GHSR1a | Calcium Mobilization | EC50 | 0.71 | CHO-K1 | [1][2] |
| Ghrelin (human) | human GHSR1a | Calcium Mobilization | EC50 | 4.2 | CHO-K1 | [1][2] |
Signaling Pathways and Experimental Workflow
Ghrelin Receptor (GHSR1a) Signaling Pathway
Activation of the GHSR1a by an agonist like this compound initiates a cascade of intracellular signaling events. The GHSR1a is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit.[10][11] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger.[10] The GHSR1a can also couple to other G-proteins, such as Gαi/o and Gα12/13, leading to the modulation of other signaling pathways.[11]
Caption: GHSR1a signaling pathway activated by this compound.
Experimental Workflow for Receptor Binding Affinity Assay
The determination of a compound's binding affinity for a receptor typically follows a structured workflow, from preparing the necessary biological materials to analyzing the final data. This process ensures the generation of reliable and reproducible results.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 7. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - US [thermofisher.com]
- 8. content.abcam.com [content.abcam.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of the Ghrelin Receptor (GHSR)
References
- 1. Anti-Ghrelin Receptor/GHS-R antibody (ab85104) | Abcam [abcam.com]
- 2. Ghrelin Antibody [ABIN7074040] - for Mouse, Rat IHC, IF [antibodies-online.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Expression of ghrelin and its receptor in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documentsdelivered.com [documentsdelivered.com]
- 10. documents.cap.org [documents.cap.org]
- 11. origene.com [origene.com]
- 12. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Tachyphylaxis with Chronic Relamorelin Acetate Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the chronic administration of Relamorelin acetate and potential tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and is it a concern with chronic this compound administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. For G protein-coupled receptors (GPCRs) like the ghrelin receptor (GHSR-1a) that Relamorelin targets, this can occur through mechanisms such as receptor desensitization, internalization, and downregulation.[1][2] While clinical trials of Relamorelin for diabetic gastroparesis have shown sustained efficacy over weeks, the potential for tachyphylaxis is an important consideration in long-term experimental and therapeutic settings, as it has been observed with other prokinetic agents.[3][4]
Q2: What are the primary molecular mechanisms that could lead to tachyphylaxis with Relamorelin?
A2: The primary mechanisms involve the desensitization of the ghrelin receptor (GHSR-1a).[1][5] This process is often initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins, which uncouple the receptor from its G protein, attenuating the downstream signal.[2][6] Following β-arrestin binding, the receptor may be targeted for internalization into endosomes.[2][5][7] The subsequent fate of the internalized receptor, either recycling back to the cell surface or degradation, is a critical determinant of the extent and duration of tachyphylaxis.[5][7]
Q3: How does the internalization and recycling of the ghrelin receptor contribute to tachyphylaxis?
A3: Upon agonist binding, the ghrelin receptor-ligand complex is internalized, disappearing from the plasma membrane and accumulating in the perinuclear region.[5] This internalization occurs via clathrin-coated pits.[5][7] Unlike some other GPCRs, the ghrelin receptor exhibits slow recycling back to the cell surface, with recovery of surface binding taking up to 360 minutes.[5][7] This slow recycling rate means that with chronic administration of an agonist like Relamorelin, the number of available receptors on the cell surface may decrease over time, leading to a diminished response.
Troubleshooting Guides
Problem: Diminishing cellular or tissue response to Relamorelin in vitro after repeated applications.
| Possible Cause | Troubleshooting Steps |
| Receptor Desensitization/Internalization | 1. Washout Periods: Introduce washout periods between Relamorelin applications to allow for receptor resensitization. Based on ghrelin receptor kinetics, this may require several hours.[5][7] 2. Dose-Response Curve: Perform a full dose-response curve at different time points of chronic exposure to determine if there is a rightward shift or a decrease in the maximal response, indicative of desensitization. 3. Receptor Trafficking Assay: Visualize receptor internalization using a fluorescently tagged Relamorelin analog or a GHSR-1a-GFP fusion protein to confirm agonist-induced trafficking. |
| Receptor Downregulation | 1. Receptor Expression Analysis: Quantify total and cell surface GHSR-1a protein levels using techniques like Western blot, ELISA, or flow cytometry after chronic Relamorelin treatment. A decrease in total receptor expression suggests downregulation. 2. mRNA Quantification: Measure GHSR-1a mRNA levels using qRT-PCR to determine if the downregulation is occurring at the transcriptional level. |
| Cell Culture Conditions | 1. Cell Viability: Assess cell viability to ensure the diminishing response is not due to cytotoxicity from chronic drug exposure. 2. Reagent Stability: Confirm the stability and activity of the this compound solution over the course of the experiment. |
Problem: Inconsistent or loss of prokinetic effect of Relamorelin in animal models with chronic dosing.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Issues | 1. Plasma Concentration: Measure plasma concentrations of Relamorelin over the chronic dosing period to ensure sustained and appropriate exposure. Relamorelin has a terminal half-life of approximately 4.5 hours, though it can be longer at higher doses.[3][8] 2. Dosing Regimen: Re-evaluate the dosing frequency and concentration. It's possible the dosing interval is not sufficient to allow for receptor resensitization. |
| Physiological Adaptation | 1. Intermittent Dosing: Investigate an intermittent or "drug holiday" dosing schedule to potentially mitigate tachyphylaxis. 2. Alternative Agonists: If available, test other ghrelin receptor agonists with different binding kinetics or signaling profiles to see if they produce a more sustained response. |
| Measurement Endpoint Sensitivity | 1. Refine Measurement Techniques: Ensure the methods used to assess gastric emptying or other prokinetic effects are sensitive enough to detect subtle changes over time. 2. Baseline Variability: Account for natural variations in gastrointestinal motility in the animal model. |
Data Presentation
Table 1: Summary of Relamorelin Efficacy in a 12-Week Phase 2B Clinical Trial in Patients with Diabetic Gastroparesis.
| Symptom | Relamorelin Dose (twice daily) | Change from Baseline (vs. Placebo) | Significance (p-value) |
| Composite DG Symptom Score | 10 µg | Significantly Reduced | < 0.05 |
| 30 µg | Significantly Reduced | < 0.05 | |
| 100 µg | Significantly Reduced | < 0.05 | |
| Nausea | All doses | Significantly Reduced | < 0.05 |
| Postprandial Fullness | All doses | Significantly Reduced | < 0.05 |
| Abdominal Pain | All doses | Significantly Reduced | < 0.05 |
| Bloating | All doses | Significantly Reduced | < 0.05 |
| Vomiting Frequency | All doses | 75% reduction from baseline (not significant vs. placebo) | Not Significant |
| Gastric Emptying (¹³C-spirulina breath test) | 10 µg | 12% acceleration | < 0.05 |
| 30 µg | 12% acceleration | < 0.05 | |
| 100 µg | Acceleration | = 0.051 |
Data synthesized from a 12-week, randomized, double-blind, placebo-controlled study.[9] This table indicates that the therapeutic effects of Relamorelin on core symptoms of diabetic gastroparesis were maintained over the 12-week treatment period, suggesting that clinically significant tachyphylaxis may not be a major limiting factor at these doses and duration.
Experimental Protocols
Protocol 1: In Vitro Ghrelin Receptor (GHSR-1a) Internalization Assay
Objective: To quantify the internalization of GHSR-1a in response to this compound stimulation.
Materials:
-
HEK293 cells stably expressing human GHSR-1a tagged with a fluorescent protein (e.g., GFP).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound stock solution.
-
Confocal microscope.
-
Image analysis software.
Methodology:
-
Seed GHSR-1a-GFP expressing HEK293 cells onto glass-bottom dishes and culture until they reach 70-80% confluency.
-
Replace the culture medium with serum-free medium and incubate for 2 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
At different time points (e.g., 0, 15, 30, 60, 120 minutes), fix the cells with 4% paraformaldehyde.
-
Acquire images of the cells using a confocal microscope.
-
Quantify receptor internalization by measuring the ratio of intracellular to plasma membrane fluorescence using image analysis software. A significant increase in intracellular fluorescence indicates receptor internalization.
Protocol 2: Measuring Downstream Signaling (Calcium Mobilization) to Assess Desensitization
Objective: To assess whether chronic exposure to this compound leads to desensitization of the GHSR-1a signaling pathway.
Materials:
-
CHO-K1 cells stably co-expressing GHSR-1a and a calcium-sensitive photoprotein (e.g., aequorin).
-
Fura-2 AM or other suitable calcium indicator dye.
-
This compound stock solution.
-
Fluorometric imaging plate reader or similar instrument.
Methodology:
-
Plate the cells in a 96-well plate and culture overnight.
-
Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
To induce desensitization, pre-treat a subset of wells with a specific concentration of this compound for varying durations (e.g., 30 minutes, 2 hours, 6 hours).
-
After the pre-treatment period, wash the cells to remove the agonist.
-
Stimulate all wells (both pre-treated and control) with a challenge dose of this compound.
-
Measure the intracellular calcium mobilization in real-time using a plate reader.
-
A blunted calcium response in the pre-treated cells compared to the control cells indicates homologous desensitization.
Mandatory Visualizations
Caption: Ghrelin receptor (GHSR-1a) signaling pathway activated by this compound.
Caption: Key steps in ghrelin receptor desensitization and internalization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 3. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
- 5. Desensitization and endocytosis mechanisms of ghrelin-activated growth hormone secretagogue receptor 1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Ghrelin Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ghrelin agonists. The following information is intended to help identify and mitigate potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by the ghrelin receptor (GHSR1a)?
A1: The ghrelin receptor (GHSR1a) is a G protein-coupled receptor (GPCR) that primarily signals through multiple pathways upon activation. The canonical pathway involves coupling to the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) levels.[1][2][3][4] Additionally, GHSR1a can couple to other G proteins, including Gαi/o and Gα12/13, and can also trigger G protein-independent signaling through β-arrestin recruitment.[2][5][6]
Q2: What is "biased agonism" in the context of ghrelin agonists?
A2: Biased agonism, or functional selectivity, describes the ability of different agonists to stabilize distinct conformations of the GHSR1a, leading to the preferential activation of a subset of its downstream signaling pathways.[5][6] For example, a "Gq-biased" agonist would primarily activate the Gαq pathway (leading to calcium release) with little to no recruitment of β-arrestin.[5] Developing biased agonists is a key strategy in drug development to isolate the therapeutic effects of ghrelin signaling while minimizing unwanted side effects.[5][6]
Q3: How can I differentiate between on-target and off-target effects of my ghrelin agonist?
A3: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. A key strategy is to use a selective GHSR1a antagonist. If the observed effect is blocked or reversed by the antagonist, it is likely mediated by the ghrelin receptor.[3] Another approach is to use cell lines that do not express GHSR1a or to use GHSR1a knockout animal models. If the effect persists in these systems, it is likely an off-target effect.
Q4: My ghrelin agonist shows lower potency in a whole-cell assay compared to a membrane-based assay. What could be the reason?
A4: Discrepancies in potency between different assay formats can arise from several factors. In whole-cell systems, the agonist must cross the cell membrane or interact with receptors that may be internalized or desensitized over time. Membrane preparations, on the other hand, provide a more direct measure of receptor binding and activation without the complexities of cellular processes. Additionally, the specific signaling pathway being measured in a whole-cell assay (e.g., calcium mobilization vs. β-arrestin recruitment) can influence the observed potency of a biased agonist.
Troubleshooting Guide: Unexpected Experimental Outcomes
Issue 1: Unexpected effects on locomotor activity and dopamine-related behaviors.
-
Question: My ghrelin agonist is causing hyperactivity or other unexpected behavioral changes in my animal model that seem unrelated to appetite. What could be the cause?
-
Possible Cause: There is significant crosstalk between ghrelin and dopamine signaling pathways. GHSR1a can form heterodimers with dopamine receptors D1 (D1R) and D2 (D2R), which can alter their signaling properties.[1][2][7] Activation of GHSR1a has been shown to amplify dopamine signaling.[2] This interaction could lead to off-target effects on mood, motivation, and locomotor activity, which are regulated by the dopamine system.[8]
-
Troubleshooting Strategy:
-
Co-administer a Dopamine Receptor Antagonist: To test for dopamine system involvement, administer a selective D1R or D2R antagonist alongside your ghrelin agonist. A reduction in the unexpected behavioral effects would suggest an off-target interaction with the dopamine system.
-
Use a Biased Agonist: If available, use a ghrelin agonist that is biased away from the signaling pathways that interact with dopamine receptors.
-
In Vitro Characterization: Use cell-based assays to investigate if your agonist potentiates dopamine-induced signaling in cells co-expressing GHSR1a and dopamine receptors.
-
Issue 2: Unexpected gastrointestinal motility effects.
-
Question: My ghrelin agonist is causing unexpected changes in gastric emptying or intestinal contractions. Is this an off-target effect?
-
Possible Cause: The ghrelin receptor and the motilin receptor share significant structural similarity (52% amino acid identity).[9] While ghrelin does not typically bind to the motilin receptor, some synthetic ghrelin agonists might exhibit off-target activation of the motilin receptor, which is a key regulator of gastrointestinal motility.[9][10]
-
Troubleshooting Strategy:
-
Use a Motilin Receptor Antagonist: Administer a selective motilin receptor antagonist to see if it blocks the unexpected gastrointestinal effects of your ghrelin agonist.
-
Receptor Binding Assay: Perform a competitive binding assay using membranes from cells expressing the motilin receptor to determine if your agonist has any affinity for this receptor.
-
Consult Structure-Activity Relationships: Review the literature for the selectivity profile of your specific agonist or structurally related compounds.
-
Issue 3: Inconsistent or unexpected signaling profiles in vitro.
-
Question: My ghrelin agonist activates calcium signaling as expected, but shows no β-arrestin recruitment. Is my assay failing?
-
Possible Cause: Your agonist may be a "biased agonist." Some ghrelin agonists are known to selectively activate G protein pathways (like Gq, which leads to calcium release) without engaging the β-arrestin pathway.[5] This is a real pharmacological effect, not necessarily an experimental artifact.
-
Troubleshooting Strategy:
-
Use a Balanced Agonist as a Control: Run the assay in parallel with a known "balanced" agonist, such as native ghrelin, which is known to activate both G protein and β-arrestin pathways. This will help validate that your assay system is capable of detecting both signals.
-
Test Multiple Signaling Pathways: Characterize your agonist across a panel of assays that measure different downstream signaling events (e.g., calcium mobilization, cAMP accumulation, ERK phosphorylation, and β-arrestin recruitment) to build a complete signaling profile.
-
Data Presentation: Comparison of Ghrelin Agonists
The following table summarizes the potency (EC50) of native ghrelin and two synthetic agonists, MK-0677 and JMV 1843, in activating different G protein subtypes. Data is derived from studies in HEK293T cells.[5] Lower EC50 values indicate higher potency.
| Agonist | Pathway | EC50 (nM) | Emax (% of Ghrelin) |
| Ghrelin | Gq | 1.9 ± 0.5 | 100% |
| Gi1 | 1.8 ± 0.6 | 100% | |
| Goa | 2.1 ± 0.7 | 100% | |
| MK-0677 | Gq | 0.8 ± 0.2 | 120 ± 5% |
| Gi1 | 5.1 ± 1.1 | 115 ± 8% | |
| Go-a | 9.8 ± 2.5 | 110 ± 10% | |
| JMV 1843 | Gq | 1.2 ± 0.3 | 80 ± 4% |
| Gi1 | 8.9 ± 2.1 | 75 ± 6% | |
| Go-a | 15.2 ± 3.5 | 70 ± 7% |
Data adapted from M'Kadmi et al., J Biol Chem, 2015.[5]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the activation of the Gq pathway by quantifying changes in intracellular calcium concentration.
Materials:
-
HEK293T cells stably expressing GHSR1a.
-
Black, clear-bottom 96-well plates.
-
Fluo-4 AM calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Ghrelin agonist and antagonist compounds.
Procedure:
-
Cell Plating: Seed the GHSR1a-expressing HEK293T cells into 96-well plates at a density of 50,000-80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation: Prepare serial dilutions of your ghrelin agonist in HBSS. Prepare the antagonist at a fixed concentration if testing for inhibition.
-
Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence of each well.
-
Add 25 µL of the agonist solution to the wells and immediately begin recording the fluorescence intensity at 485 nm excitation and 525 nm emission for 2-3 minutes.
-
For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the agonist and plot a dose-response curve to determine the EC50.
Protocol 2: β-Arrestin Recruitment Assay
This assay measures the interaction of β-arrestin with the activated GHSR1a, a key step in receptor desensitization and G protein-independent signaling. This protocol is based on a Bioluminescence Resonance Energy Transfer (BRET) assay.
Materials:
-
HEK293T cells.
-
Expression plasmids for GHSR1a fused to a BRET donor (e.g., Renilla Luciferase, Rluc).
-
Expression plasmid for β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Coelenterazine h (luciferase substrate).
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GHSR1a-Rluc and β-arrestin-2-YFP plasmids and plate them in a white, clear-bottom 96-well plate. Culture for 24-48 hours.
-
Assay Preparation:
-
Gently wash the cells with PBS.
-
Add 80 µL of PBS to each well.
-
-
Compound Addition: Add 10 µL of your serially diluted ghrelin agonist to the appropriate wells.
-
Substrate Addition and Measurement:
-
Add 10 µL of coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor (e.g., 485 nm for Rluc) and one for the acceptor (e.g., 530 nm for YFP).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Subtract the baseline BRET ratio (from vehicle-treated cells) from the agonist-treated ratios.
-
Plot the net BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Ghrelin Receptor (GHSR1a) Signaling Pathways
Caption: Canonical signaling pathways of the activated ghrelin receptor (GHSR1a).
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected results in ghrelin agonist experiments.
Concept of Biased Agonism at the GHSR1a
Caption: Illustration of how different agonists can bias GHSR1a toward specific signaling pathways.
References
- 1. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 2. Ghrelin amplifies dopamine signaling by cross talk involving formation of growth hormone secretagogue receptor/dopamine receptor subtype 1 heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine and ghrelin receptor co-expression and interaction in the spinal defecation centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutive ghrelin receptor activity enables reversal of dopamine D2 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the Development of Nonpeptide Small Molecules Targeting Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locomotor sensitization is expressed by ghrelin and D1 dopamine receptor agonist in the nucleus accumbens core in amphetamine pre-exposed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Dosage to Minimize Effects on Growth Hormone Levels
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in designing and executing experiments aimed at optimizing drug dosage while minimizing off-target effects on the growth hormone (GH) axis.
Frequently Asked Questions (FAQs)
Q1: My compound is not a hormone, but I'm seeing unexpected changes in GH levels in my preclinical/clinical study. What could be the cause?
A1: Several non-hormonal drug classes can influence the hypothalamic-pituitary axis, which regulates GH secretion. These include:
-
Glucocorticoids: These widely used anti-inflammatory drugs are known to suppress GH production, especially with chronic use and at higher doses.[1][2][3] The mechanism involves both inhibiting growth hormone-releasing hormone (GHRH) and enhancing the release of somatostatin, an inhibitor of GH secretion.[1][2]
-
Opioids: Opioid agonists, particularly those acting on the mu-opioid receptor, can stimulate GH secretion.[4][5][6] This effect can be dose-dependent and may vary between acute and chronic administration.
-
Somatostatin Analogs: Drugs like octreotide and lanreotide are designed to suppress GH secretion and are used to treat conditions like acromegaly.[7][8][9][10] Their primary mechanism is to mimic the natural GH inhibitor, somatostatin.
It is crucial to assess whether your compound falls into a class known to interact with these pathways or screen for such effects during early development.
Q2: How can I design a study to find a therapeutic dose that minimizes impact on GH levels?
A2: A well-designed dose-ranging study is essential. The goal is to identify a dose that provides the desired therapeutic effect with minimal endocrine disruption. This involves a holistic approach that evaluates clinical and nonclinical data, including pharmacokinetics, pharmacodynamics, and relevant biomarkers.[11] Consider a study design that includes:
-
Multiple Dose Arms: Test a range of doses, including a placebo and doses expected to be at the lower and higher ends of the therapeutic window.[12]
-
Biomarker Monitoring: Measure key biomarkers of the GH axis at baseline and throughout the study. The most critical markers are Insulin-like Growth Factor-1 (IGF-1), which reflects average GH levels, and GH itself (measured during stimulation/suppression tests).
-
Exposure-Response Modeling: Correlate drug exposure (pharmacokinetics) with both the desired therapeutic effect and the undesired effect on GH-axis biomarkers. This can help define a therapeutic window.[13]
Q3: What is the best way to measure GH levels in my study subjects?
A3: GH is released in pulses, making single, random measurements unreliable.[14] Therefore, dynamic testing is the standard.
-
For suspected GH suppression: Use a GH stimulation test (e.g., Insulin Tolerance Test, Glucagon Stimulation Test, or Macimorelin Test) to assess the pituitary's capacity to release GH.
-
For suspected GH excess: Use a GH suppression test (e.g., Oral Glucose Tolerance Test) to see if GH levels are appropriately suppressed by hyperglycemia.
In addition to dynamic GH testing, measuring serum IGF-1 provides a more stable, integrated measure of GH secretion over the preceding 24 hours and is a crucial component of assessment.
Troubleshooting Guides
This section addresses common issues encountered during the measurement and interpretation of growth hormone levels.
Issue 1: High Variability in GH Immunoassay Results
Q: Why are my GH measurements inconsistent across samples from the same subject or between different assays?
A: High variability is a well-documented challenge in GH measurement. Several factors contribute to this:
| Potential Cause | Troubleshooting Steps |
| Pulsatile GH Secretion | Avoid single time-point measurements. Implement dynamic testing (stimulation/suppression tests) or serial sampling over several hours to get a clearer picture of GH secretion. |
| Assay Method Discrepancies | Different immunoassays use different antibodies that may have varying specificities for GH isoforms.[5] If comparing data, ensure the same assay is used. When possible, use an assay calibrated against the international standard (IS; 98/574).[15] |
| Interference from GH-Binding Protein (GHBP) | Up to 50% of circulating GH is bound to GHBP. This can mask the antibody binding sites in some immunoassays, leading to an underestimation of GH levels. This is particularly relevant for newer assays using monoclonal antibodies and short incubation times. Consider using assays validated to minimize GHBP interference or employing dissociation steps. |
| Poor Pipetting or Technique | Ensure pipettes are calibrated and proper technique is used. In manual assays, inconsistent technique is a common source of error. If using an automated platform, verify the programming and fluidics.[7] |
| Reagent or Plate Issues | Avoid stacking plates during incubation to ensure even temperature distribution.[7] Check for expired reagents or batch-to-batch variation. Run quality controls with every plate. |
Issue 2: Difficulty Interpreting GH Stimulation Test Results
Q: My GH stimulation test results are ambiguous. What factors could be confounding the interpretation?
A: Interpreting GH stimulation tests requires careful consideration of the protocol and patient-specific factors.
| Potential Confounding Factor | Troubleshooting / Best Practices |
| Failure to Achieve Adequate Stimulus (Insulin Tolerance Test) | The test is only valid if adequate hypoglycemia (blood glucose <2.2 mmol/L or <40-45 mg/dL) is achieved.[16][17] If not achieved, the test may need to be repeated with a higher insulin dose. Caution: This test is potentially dangerous and must be conducted under close medical supervision.[18][19] |
| Patient Factors (Obesity, Age, Sex) | Obesity is known to blunt the GH response to stimulation tests. Age and sex also influence GH secretion. Use established cut-off values that are adjusted for these factors where available. |
| Pre-analytical Errors | Follow sample collection and handling protocols strictly. Ensure samples are processed and stored correctly to prevent GH degradation. |
| Contraindications | Ensure the patient was an appropriate candidate for the chosen test. For example, the ITT is contraindicated in patients with a history of seizures or coronary artery disease.[18][19] The Glucagon Stimulation Test should not be used in malnourished patients.[14] |
Quantitative Data on Dosage Effects
The following tables summarize data from studies investigating the dose-dependent effects of various compounds on the GH axis.
Table 1: Effect of Somatostatin Analog (Octreotide LAR) Dose on GH and IGF-I in Acromegaly
| Parameter | Pre-treatment | Octreotide LAR (20 mg/4 wks) | Octreotide LAR (30 mg/4 wks) |
| Mean GH (μg/L) | 15.4 | 3.9 | 2.1 |
| IGF-I (% Upper Limit of Normal) | 210% | 135% | 98% |
| Data synthesized from studies on dose optimization of somatostatin analogs. Higher doses lead to greater suppression of GH and normalization of IGF-I.[8][9][10] |
Table 2: Dose-Dependent Effect of Glucocorticoids (Prednisone) on Growth
| Prednisone Equivalent Dose (mg/kg/day) | Baseline Growth Rate (cm/yr) | Growth Rate on GH Therapy (cm/yr) |
| < 0.2 | 3.5 | 7.5 |
| 0.2 - 0.5 | 3.1 | 6.3 |
| > 0.5 | 2.6 | 5.4 |
| Data adapted from studies on glucocorticoid-induced growth suppression. Shows that higher doses of glucocorticoids are associated with slower baseline growth and a blunted response to corrective GH therapy, demonstrating a negative dose-response relationship.[20][21] |
Table 3: Dose-Response Effect of Fentanyl (μ-Opioid Agonist) on Peak GH Secretion in Rats
| Fentanyl Dose (μg/kg, IV) | Peak GH Release (ng/mL) |
| 0 (Saline) | < 5 |
| 5 | ~40 |
| 10 | ~85 |
| 20 | ~50 |
| 40 | ~15 |
| Data synthesized from preclinical studies. Demonstrates a non-linear dose-response where a maximal GH-releasing effect is seen at 10 μg/kg, with higher doses being less effective.[4] |
Detailed Experimental Protocols
Protocol 1: Insulin Tolerance Test (ITT)
The ITT is considered the gold standard for assessing GH and adrenal reserve but is potentially dangerous and requires close medical supervision.[17][18]
Methodology:
-
Preparation: Patient must fast overnight (8-12 hours).[22] An IV cannula is inserted for blood sampling and insulin administration. Baseline blood samples are drawn for glucose, cortisol, and GH.[16][22] An ECG should be performed and normal prior to the test.[23]
-
Procedure: Soluble insulin (e.g., Actrapid) is administered as an IV bolus. The standard dose is 0.1-0.15 units/kg body weight.[23] A lower dose (0.05 units/kg) may be used in patients with suspected hypopituitarism.[18]
-
Sampling: Blood samples are collected for glucose, cortisol, and GH at 0, 15, 30, 45, 60, 90, and 120 minutes.[22] Blood glucose is monitored at the bedside with a glucometer at frequent intervals.
-
Endpoint & Safety: The test is valid if the patient achieves symptomatic hypoglycemia with a nadir blood glucose of < 2.2 mmol/L (< 40 mg/dL).[17] The test must be terminated immediately with IV dextrose if severe symptoms (e.g., loss of consciousness, seizure) occur.[23]
-
Interpretation: A normal peak GH response is typically >5 ng/mL, though this can vary by assay and patient population. A peak GH of <3 ng/mL is suggestive of severe GH deficiency in adults.[17]
Protocol 2: Macimorelin Stimulation Test
Macimorelin is an orally active GH secretagogue receptor agonist, offering a safer and simpler alternative to the ITT.[14][24]
Methodology:
-
Preparation: Patient must fast for at least 8 hours overnight.[24] Water is permitted. Avoid strenuous exercise for 24 hours prior to the test.[25]
-
Procedure: An IV cannula is placed for blood sampling. A baseline blood sample for GH is drawn. Macimorelin is administered as a single oral dose of 0.5 mg/kg. The powder is reconstituted in 120 mL of water and the patient should drink the entire volume within 30 seconds.[24][26]
-
Sampling: Blood samples for serum GH are drawn at 30, 45, 60, and 90 minutes after administration.[14][26]
-
Interpretation: The peak GH level is used for diagnosis. A peak GH level ≤ 2.8 µg/L is diagnostic of adult GH deficiency according to the FDA-approved package insert.[14][26] Some guidelines suggest a higher cut-point (≤ 5.1 µg/L) may be considered in patients with a high pre-test probability of GHD.[26]
Visualizations
Caption: Simplified Growth Hormone (GH) Signaling Pathways.
Caption: General Workflow for Dosage Optimization to Minimize Endocrine Effects.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. The growth hormone secretory response to fentanyl in rat: an involvement of mu type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mu-Opioid agonists stimulate growth hormone secretion in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of opiates on growth hormone secretion in acromegaly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimal dosage interval for depot somatostatin analogue therapy in acromegaly requires individual titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. scispace.com [scispace.com]
- 10. Medical Treatment with Somatostatin Analogues in Acromegaly: Position Statement [e-enm.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Dose optimization during drug development: whether and when to optimize - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. endotext.org [endotext.org]
- 15. researchgate.net [researchgate.net]
- 16. ecommons.aku.edu [ecommons.aku.edu]
- 17. mft.nhs.uk [mft.nhs.uk]
- 18. mft.nhs.uk [mft.nhs.uk]
- 19. Insulin tolerance test | CUH [cuh.nhs.uk]
- 20. researchgate.net [researchgate.net]
- 21. Treatment of glucocorticoid-induced growth suppression with growth hormone. National Cooperative Growth Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. static1.squarespace.com [static1.squarespace.com]
- 24. uhb.nhs.uk [uhb.nhs.uk]
- 25. Macimorelin stimulation test (also known as Ghryvelin stimulation test) | CUH [cuh.nhs.uk]
- 26. Table 4. [Recommended Protocol for Performing the Macimorelin Test]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Gastroparesis Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common sources of variability in gastroparesis animal models. The information is tailored for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their preclinical studies.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability in gastric emptying rates within the same experimental group?
Answer: High intra-group variability in gastric emptying can stem from several factors. A primary consideration is the method of gastroparesis induction. For instance, streptozotocin (STZ)-induced models, which mimic diabetic gastroparesis, can result in varying degrees of hyperglycemia and subsequent neuronal damage, leading to inconsistent delays in gastric emptying.[1][2][3] Another source of variability can be the surgical model, such as vagotomy or pyloroplasty, where subtle differences in surgical technique can significantly impact outcomes.[4][5]
Potential Solutions:
-
Standardize Induction Protocol: For STZ models, ensure consistent dosage, administration route, and timing.[1] Monitor blood glucose levels to confirm the diabetic state. For surgical models, meticulous and consistent surgical procedures are critical.
-
Acclimatization Period: Allow for a sufficient acclimatization period after model induction and before initiating experiments to ensure the pathophysiology has stabilized. The optimal duration can vary, with many studies using an 8-week period for STZ-induced models.[1]
-
Control for Animal Stress: Stress can significantly influence gastrointestinal motility.[6] Handle animals consistently and minimize environmental stressors.
-
Dietary Control: Ensure all animals receive the same diet for a significant period before and during the experiment, as diet composition (e.g., fat and fiber content) can alter gastric emptying rates.[7]
Question 2: My results show significant differences in gastric emptying between male and female animals. Why is this, and how should I address it?
Answer: Sex-related differences are a well-documented source of variability in both human and animal studies of gastroparesis.[8][9] Females, both human and rodent, tend to have intrinsically slower gastric emptying rates compared to males.[8][10] This is thought to be influenced by hormonal factors, particularly estrogen and progesterone, as well as differences in nitric oxide signaling pathways.[8][9][10]
Potential Solutions:
-
Single-Sex Studies: To eliminate this variable, it is often recommended to use only one sex within a single study.
-
Stratify by Sex: If both sexes must be used, ensure that experimental and control groups are balanced for sex, and analyze the data for each sex separately.
-
Acknowledge and Report: Clearly report the sex of the animals used in all publications and presentations, as this is a critical factor in the interpretation of the results.
Question 3: The gastric emptying measurement technique I'm using seems to be giving inconsistent results. What are the best practices?
Answer: The method used to measure gastric emptying is a critical determinant of data quality and consistency. The "gold standard" in clinical settings is scintigraphy, which involves tracking a radiolabeled meal.[11][12][13] In animal models, common methods include the analysis of stomach content at a specific time point after a test meal, or less invasive techniques like the 13C-octanoic acid breath test.[14]
Best Practices:
-
Standardized Test Meal: The composition and size of the test meal should be consistent across all animals.[15] High-fat and high-fiber meals can delay gastric emptying.[7]
-
Fasting Period: Ensure a consistent and appropriate fasting period before administering the test meal to clear the stomach of any residual food.
-
Consistent Timing: Measurements should be taken at precise and consistent time points after the test meal administration.
-
Method Validation: If using a less common or novel technique, it's crucial to validate it against a more established method.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the design and interpretation of gastroparesis animal model studies.
Q1: What are the most common animal models of gastroparesis, and what are their key features?
A1: The most frequently used models include:
-
Streptozotocin (STZ)-Induced Diabetes: This is a chemical model that induces hyperglycemia, leading to diabetic gastroparesis.[1][3][16] It is valued for its clinical relevance to a common cause of gastroparesis in humans. Sprague-Dawley rats are often used for this model.[1][2]
-
Surgical Models (Vagotomy/Pyloroplasty): These models involve surgical alteration of the nerves or muscles controlling gastric emptying.[4][5] Vagotomy involves cutting the vagus nerve, which plays a key role in gastric motility.[7][17][18] Pyloroplasty involves surgically altering the pyloric sphincter.[5][19][20]
-
Genetic Models: Mice with targeted gene deletions, such as those lacking neuronal nitric oxide synthase (nNOS), can exhibit delayed gastric emptying.[10][21]
-
Pharmacological Models: Administration of drugs like glucagon can induce a temporary state of gastroparesis.[4]
Q2: How does the choice of animal species and strain affect the results?
A2: Different species and even strains within a species can exhibit significant variations in gastrointestinal physiology and response to gastroparesis induction. For example, Sprague-Dawley rats are commonly used in STZ-induced diabetic gastroparesis models.[1][2] The genetic background of the animals can influence their susceptibility to developing gastroparesis and the severity of the condition.[22][23] It is crucial to select a species and strain that are well-characterized for the specific research question and to report this information clearly.
Q3: What is the role of the vagus nerve in gastroparesis, and how is it modeled?
A3: The vagus nerve is a critical component of the parasympathetic nervous system and plays a major role in regulating gastric motility.[7][17][18] Damage to the vagus nerve can lead to delayed gastric emptying, a hallmark of gastroparesis.[7][17] In animal models, vagal nerve damage is typically induced surgically through a procedure called a vagotomy.[4] Researchers are also exploring vagus nerve stimulation as a potential therapy for gastroparesis.[17][24]
Q4: What are the key cellular and molecular changes observed in gastroparesis animal models?
A4: Key pathological changes include:
-
Loss of Interstitial Cells of Cajal (ICC): ICCs are the pacemaker cells of the gut, and their loss is a common finding in both diabetic and idiopathic gastroparesis.[16][25]
-
Neuronal Nitric Oxide Synthase (nNOS) Depletion: A reduction in nNOS-expressing neurons, which are crucial for gastric muscle relaxation, is frequently observed.[9][10][21]
-
Macrophage Infiltration: An increase in inflammatory macrophages in the gastric muscle layers has been implicated in the pathogenesis of diabetic gastroparesis.[25][26]
-
Smooth Muscle and Contractile Protein Alterations: Changes in the expression of smooth muscle contractile proteins can impair gastric contractility.[25]
Quantitative Data Summary
Table 1: Factors Contributing to Variability in Gastroparesis Animal Models
| Factor | Source of Variability | Recommendations for Minimizing Variability |
| Model Induction | Inconsistent STZ dosage/administration, surgical technique variations.[1][5] | Standardize protocols, monitor physiological parameters (e.g., blood glucose).[1] |
| Animal Characteristics | Sex, strain, and age differences in gastric physiology.[8][21] | Use single sex or balance groups, report all animal characteristics. |
| Diet | High-fat, high-fiber diets can delay gastric emptying. | Provide a standardized diet for a sufficient period before and during the study. |
| Gastric Emptying Measurement | Inconsistent test meal, timing, and measurement technique.[14][15] | Use a standardized test meal and protocol, validate the measurement method. |
| Environmental Factors | Stress can significantly impact GI motility.[6] | Acclimatize animals and maintain a low-stress environment. |
Experimental Protocols
Protocol 1: Induction of Diabetic Gastroparesis using Streptozotocin (STZ) in Rats
Objective: To induce a model of diabetic gastroparesis in rats that mimics the human condition.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Sprague-Dawley rats (male, 200-250g)
-
Glucometer and test strips
-
Standard rat chow and water
Procedure:
-
Fast rats overnight (approximately 12 hours) with free access to water.
-
Freshly prepare STZ solution by dissolving it in cold citrate buffer. The typical dose is 60-65 mg/kg body weight for a single intraperitoneal injection.[1]
-
Inject the STZ solution intraperitoneally. Administer an equivalent volume of citrate buffer to the control group.
-
After 72 hours, measure blood glucose levels from a tail vein blood sample using a glucometer. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
House the diabetic rats for a period of 8 weeks to allow for the development of gastroparesis.[1] Monitor animal health and blood glucose levels regularly.
-
After the 8-week period, the rats are ready for gastric emptying studies and other experimental procedures.
Protocol 2: Measurement of Solid Gastric Emptying in Rodents
Objective: To quantify the rate of solid food emptying from the stomach.
Materials:
-
Test meal (e.g., standard chow mixed with a non-absorbable marker like phenol red or a radioactive tracer like 99mTc-labeled eggs).[15]
-
Gavage needle
-
Surgical instruments for stomach removal
-
Spectrophotometer or gamma counter
Procedure:
-
Fast the animals overnight (approximately 12 hours) with free access to water.
-
Administer a pre-weighed amount of the test meal via oral gavage.
-
At a predetermined time point (e.g., 2 or 4 hours), euthanize the animal via an approved method.
-
Immediately perform a laparotomy and carefully clamp the esophagus and pylorus to prevent leakage of stomach contents.
-
Excise the stomach and measure its full weight.
-
Empty the stomach contents into a tube and weigh the empty stomach. The weight of the stomach contents is the difference between the full and empty stomach weight.
-
If using a marker like phenol red, homogenize the stomach contents and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of gastric emptying using the following formula: % Gastric Emptying = (1 - (Amount of marker remaining in stomach / Amount of marker in the initial meal)) * 100
Visualizations
Caption: Workflow for a Gastroparesis Animal Model Experiment.
Caption: Troubleshooting Logic for High Variability in Gastroparesis Models.
Caption: Key Signaling Pathways in Gastroparesis Pathophysiology.
References
- 1. Data mining–based analysis to explore the application of an animal model of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of gastric motility with gastric electrical stimulation in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Acceleration of gastric emptying with electrical stimulation in a canine model of gastroparesis. | Semantic Scholar [semanticscholar.org]
- 5. houstonheartburn.com [houstonheartburn.com]
- 6. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gastroconsa.com [gastroconsa.com]
- 8. researchgate.net [researchgate.net]
- 9. Gender-Related Differences in Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gender Bias in Gastroparesis: Is Nitric Oxide the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACG Clinical Guideline: Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. verywellhealth.com [verywellhealth.com]
- 14. High Temporal Resolution Gastric Emptying Breath Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Common Pathophysiological Mechanisms and Treatment of Diabetic Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Gastroparesis – Symptoms, Treatment, and Vagus Nerve Stimulation – Vagus.net [vagus.net]
- 18. connect.mayoclinic.org [connect.mayoclinic.org]
- 19. researchgate.net [researchgate.net]
- 20. Targeting the pylorus in gastroparesis: From physiology to endoscopic pyloromyotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hypoganglionosis in the Gastric Antrum Causes Delayed Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A pilot genome‐wide association study meta‐analysis of gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A pilot genome-wide association study meta-analysis of gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vagal Nerve Stimulation for Gastroparesis [stanfordhealthcare.org]
- 25. Idiopathic gastroparesis is associated with specific transcriptional changes in the gastric muscularis externa - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Technical Support Center: Managing Hyperglycemia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperglycemia as a side effect in animal studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the common causes of hyperglycemia in laboratory animals?
A1: Hyperglycemia in laboratory animals can be intentionally induced for disease modeling or can arise as an unintended side effect of a test compound. The most common causes include:
-
Chemically-Induced Hyperglycemia: Compounds like Streptozotocin (STZ) and alloxan are used to induce diabetes by destroying pancreatic β-cells, leading to insulin deficiency. Dexamethasone, a glucocorticoid, can also induce hyperglycemia by causing insulin resistance.
-
Diet-Induced Hyperglycemia: High-fat diets (HFD) are frequently used, particularly in C57BL/6J mice, to induce obesity, insulin resistance, and subsequent hyperglycemia, mimicking aspects of type 2 diabetes.
-
Spontaneous Hyperglycemia: Some animal strains, like the BioBreeding Diabetes-Prone (BBDP) rat and the Non-obese Diabetic (NOD) mouse, spontaneously develop autoimmune diabetes.
-
Drug-Induced Hyperglycemia: Certain pharmacological agents, including some anesthetics (e.g., ketamine, α2-agonists) and other experimental drugs, can cause transient or sustained hyperglycemia.
Q2: How can I monitor blood glucose levels in my study animals?
A2: Blood glucose is typically monitored using a handheld glucometer with blood samples obtained from the tail. It is recommended to perform monitoring on conscious animals as anesthesia can affect blood glucose levels.
-
For mice: A small nick is made at the tip of the tail to obtain a drop of blood.
-
For rats: A lancet can be used to prick the lateral tail vein.
To minimize stress, the duration of restraint should be kept to a minimum. For serial sampling, a recovery period of at least two hours between measurements is advisable.
Q3: What are the treatment options for managing severe hyperglycemia?
A3: The primary treatment for severe hyperglycemia in animal models is insulin administration. The choice of insulin formulation, dose, and delivery method depends on the animal model and the desired level of glycemic control.
-
Insulin Injections: Twice-daily injections of long-acting insulin, such as protamine zinc insulin (PZI), can be effective in rats.
-
Continuous Insulin Infusion: For some models, like NOD mice, continuous insulin delivery via osmotic pumps may be necessary to achieve stable glycemic control and avoid large fluctuations in blood glucose.
It is crucial to monitor for potential adverse effects of insulin therapy, including hypoglycemia, hypokalemia, and hypophosphatemia.
Section 2: Troubleshooting Guides
Troubleshooting Unexpected Hyperglycemia
| Symptom/Issue | Potential Cause(s) | Recommended Action(s) |
| Sudden, severe hyperglycemia | - Incorrect dose of inducing agent (e.g., STZ).- Stress-induced hyperglycemia.- Contaminated feed or water. | - Verify the concentration and dose of the inducing agent.- Minimize animal handling and other stressors.- Check for any changes in diet or water source. |
| High inter-animal variability in blood glucose | - Inconsistent administration of the inducing agent.- Genetic variability within the animal strain.- Differences in food consumption. | - Ensure precise and consistent dosing and administration techniques.- Use a well-characterized and genetically stable animal strain.- Monitor individual food intake. |
| Hyperglycemia with significant weight loss | - Severe insulin deficiency leading to catabolism.- Dehydration due to osmotic diuresis.- General stress and reduced food intake. | - Consider insulin therapy to manage hyperglycemia.- Provide supplemental hydration (e.g., hydrogel packs).- Offer softened or more palatable food to encourage eating. |
| Unexpected mortality in hyperglycemic animals | - Severe hypoglycemia following initial hyperglycemia (especially with STZ).- Ketoacidosis.- Organ toxicity from the inducing agent. | - Provide a 10% sucrose solution in the drinking water for the first 24-48 hours after STZ administration to prevent hypoglycemia.- Monitor for ketones in the urine.- Review the literature for known toxicities of the inducing agent and consider dose reduction. |
Logical Workflow for Troubleshooting Hyperglycemia
Challenges in translating Relamorelin acetate preclinical data to clinical trials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Relamorelin acetate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when translating preclinical data to clinical trials.
Mechanism of Action
Relamorelin is a synthetic pentapeptide that acts as a potent and selective agonist for the ghrelin receptor (GHSR1a), also known as the growth hormone secretagogue receptor.[1][2] Unlike native ghrelin, Relamorelin has been optimized for enhanced plasma stability and a longer half-life.[3][4][5] Its primary therapeutic action is to stimulate gastrointestinal (GI) motility, making it a prokinetic agent for conditions like diabetic gastroparesis.[1][6] Activation of the GHSR1a in the stomach and on vagal afferent nerves is believed to increase the frequency and strength of stomach contractions, thereby accelerating gastric emptying.[1][4][7]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common discrepancies and challenges observed between preclinical and clinical findings.
Part 1: Efficacy and Pharmacodynamics
Question 1: Our preclinical models showed Relamorelin to be exceptionally potent, but the clinical efficacy on some symptoms, like vomiting, doesn't seem to align. Why is there a disconnect?
Answer: This is a key challenge in Relamorelin's translation. While preclinical studies demonstrated that Relamorelin is 15 to 130 times more potent than native ghrelin in accelerating gastric emptying, the clinical picture is more complex.[8][9] The primary issue is a remarkably high placebo response observed in clinical trials for diabetic gastroparesis.[7]
-
High Placebo Effect: In a Phase 2B trial, patients receiving Relamorelin had a ~75% reduction in vomiting frequency. However, the placebo group also showed a ~70% reduction, rendering the difference statistically insignificant for this primary endpoint.[7][8]
-
Endpoint Selection: This high placebo response has led researchers to question whether vomiting frequency is the most suitable primary endpoint for gastroparesis studies.[7]
-
Composite Symptom Improvement: Despite the challenge with the vomiting endpoint, Relamorelin has shown statistically significant improvements in a composite score of other core gastroparesis symptoms, including nausea, postprandial fullness, abdominal pain, and bloating, when compared to placebo.[7][10][11]
Troubleshooting Suggestion: When designing clinical trials, consider using a composite symptom score as the primary endpoint rather than relying solely on vomiting frequency. Additionally, robust patient screening and baseline monitoring are crucial to understand and potentially mitigate the high placebo effect.
| Table 1: Comparison of Relamorelin's Potency in Preclinical Models | |
| Animal Model | Observed Potency Increase (vs. Native Ghrelin) |
| General Gastric Emptying Models | 15- to 130-fold[8][9] |
| Rat Postoperative Ileus (POI) + Morphine Model | Up to 300-fold[2] |
| Rat Morphine Model of Gastric Dysmotility | 600- to 1800-fold (vs. other ghrelin agonists TZP-101/102)[2] |
| Table 2: Summary of Relamorelin Phase II/III Clinical Trial Efficacy Data on Gastric Emptying | |
| Parameter | Result vs. Placebo |
| Gastric Emptying Half-Time (t1/2) | |
| Phase 2B (10µg & 30µg doses) | Significant acceleration (~12% improvement)[10][11] |
| Meta-Analysis (multiple trials) | Statistically significant improvement (Mean Difference: -11.40 minutes)[5][12] |
| Diabetic Gastroparesis Subgroup | Statistically significant improvement (Mean Difference: -8.43 minutes)[5][12] |
Part 2: Safety and Tolerability
Question 2: We are observing hyperglycemia in our clinical trial participants, an adverse event not prominently flagged in our preclinical toxicology studies. What is the likely cause and how should it be managed?
Answer: The emergence of hyperglycemia as a dose-related adverse event is a significant translational finding in Relamorelin's clinical development.[11][13]
-
Mechanism: This effect is not believed to be a direct toxicological impact on insulin production. Instead, it is considered a consequence of the drug's intended prokinetic action.[14] By accelerating gastric emptying, Relamorelin leads to faster absorption of nutrients from meals, which can cause more rapid spikes in blood glucose.[5]
-
Clinical Data: Phase 2b data showed dose-related increases in both HbA1c and fasting blood glucose levels.[13][15] This led to a higher number of discontinuations in the higher-dose groups due to hyperglycemia or worsening diabetes.[16]
-
Management: This finding underscores the need for proactive glycemic management in clinical trials.[13][14] Investigators should anticipate this effect and implement rigorous blood glucose monitoring and protocols for adjusting diabetic medications (e.g., insulin) as needed.[10]
Troubleshooting Suggestion: In your clinical protocol, incorporate frequent glucose monitoring, especially postprandially. Establish clear guidelines for managing hyperglycemic events and for adjusting participants' existing diabetes medications in consultation with an endocrinologist. Future trials might exclude the highest doses (e.g., 100 µg b.i.d.) where this effect is most pronounced.[14]
| Table 3: Key Safety Findings in Phase II Clinical Trials | |
| Adverse Event | Observation and Implication |
| Hyperglycemia | Dose-related increase in blood glucose and HbA1c observed.[13][15] Considered a pharmacodynamic effect of accelerated gastric emptying.[14] Requires proactive glycemic management. |
| Diarrhea | Commonly reported adverse event.[14] Consistent with the prokinetic effects of Relamorelin extending to the colon.[16] |
| Serious AEs | Proportions of patients reporting serious AEs were generally similar between Relamorelin and placebo groups.[13] |
| Discontinuations (due to AEs) | Proportionally higher in Relamorelin groups than placebo, often related to worsening glycemic control at higher doses.[13][16] |
Part 3: Pharmacokinetics (PK)
Question 3: How well do preclinical pharmacokinetic profiles of Relamorelin translate to humans? Are there any major species differences to consider?
Answer: Relamorelin's pharmacokinetic profile has shown a relatively smooth translation from preclinical to clinical settings.
-
Metabolic Stability: A key feature of Relamorelin is its high metabolic stability. In vitro studies detected no metabolites in any species tested, and this appears to hold true in humans, where only about 8% of the drug is excreted unchanged in the urine.[2][9] This simplifies PK modeling as you do not have to account for active or inactive metabolites.
-
PK Profile Consistency: The pharmacokinetic profile has been found to be similar between healthy volunteers and patients with diabetes mellitus, which is advantageous for clinical development.[2][9]
-
Subcutaneous Administration: The subcutaneous route of administration bypasses the complexities of oral absorption and first-pass metabolism, which are common sources of preclinical-to-clinical discrepancies for many other drugs.[16]
Troubleshooting Suggestion: The primary translational challenge is not in the core PK parameters (absorption, metabolism, excretion) but in relating drug exposure (pharmacokinetics) to the complex clinical response (pharmacodynamics), especially given the high placebo effect and multifactorial nature of gastroparesis symptoms. The workflow below outlines a general approach to investigating such PK/PD discrepancies.
Experimental Protocols
Protocol 1: Gastric Emptying Breath Test (¹³C-Spirulina) - Clinical
This protocol is a non-radioactive method used in Relamorelin clinical trials to assess the rate of solid gastric emptying.[8][11]
-
Patient Preparation: Participants fast overnight for at least 8 hours.
-
Baseline Breath Sample: A baseline breath sample is collected into a collection bag.
-
Test Meal: The participant consumes a standardized meal (e.g., scrambled eggs or an egg substitute) labeled with a stable isotope, ¹³C-Spirulina.
-
Post-Meal Breath Samples: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of up to 4-6 hours.
-
Sample Analysis: The concentration of ¹³CO₂ in the breath samples is measured using mass spectrometry. The rate of ¹³CO₂ excretion reflects the rate at which the ¹³C-labeled meal is emptied from the stomach and metabolized.
-
Data Analysis: The data are used to calculate gastric emptying parameters, most notably the half-emptying time (t1/2), which is the time it takes for 50% of the meal to leave the stomach.
Protocol 2: In Vitro Metabolic Stability Assay - Preclinical
This assay is used to predict the metabolic fate of a compound in the liver. For Relamorelin, this assay confirmed its high stability.[2]
-
Reagents: Test compound (Relamorelin), liver microsomes (from human, rat, monkey, etc.), NADPH regenerating system (cofactor for metabolic enzymes), and a buffer solution (e.g., potassium phosphate).
-
Incubation: Relamorelin is incubated with the liver microsomes in the buffer at 37°C.
-
Reaction Initiation: The metabolic reaction is started by adding the NADPH regenerating system.
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution (e.g., cold acetonitrile). This also precipitates the microsomal proteins.
-
Sample Processing: Samples are centrifuged to pellet the protein. The supernatant, containing the remaining parent compound, is collected.
-
Analysis: The concentration of the parent compound (Relamorelin) in each sample is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this curve, the in vitro half-life (t1/2) and intrinsic clearance can be calculated to predict its metabolic stability in vivo.
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Effects of Ghrelin Receptor Agonist, Relamorelin, on Gastric Motor Functions and Satiation in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relamorelin in Gastroparesis and Diabetic Gastroparesis: A Meta-Analysis on Its Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. consultant360.com [consultant360.com]
- 8. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 10. Efficacy and Safety of Relamorelin in Diabetics With Symptoms of Gastroparesis: A Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
- 15. researchgate.net [researchgate.net]
- 16. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming limitations of in vitro models for GI motility research
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for overcoming the common limitations of in vitro models in gastrointestinal (GI) motility research.
General FAQs & Troubleshooting
This section addresses broad issues applicable to most ex vivo tissue preparations.
Question: Why is my isolated GI tissue not viable or showing inconsistent responses?
Answer: Tissue viability is the most critical factor for a successful experiment. Several factors can compromise it:
-
Hypoxia: Ensure the tissue is immediately placed in ice-cold, continuously aerated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Ringer bicarbonate) after dissection.[1]
-
Mechanical Damage: Handle tissues gently with fine forceps. Overstretching or crushing can damage smooth muscle layers and the enteric nervous system.[2]
-
Temperature Shock: Avoid rapid temperature fluctuations. Maintain the dissection bath at a low temperature and the experimental bath at a stable 37°C.[1]
-
Nutrient Depletion: Ensure the physiological salt solution contains glucose as an energy substrate. For longer experiments, periodically replace the buffer.[3]
Question: My tissue shows high spontaneous activity, making it difficult to measure drug-induced responses. What can I do?
Answer: Spontaneous activity is a characteristic of many GI preparations, like the duodenum, and is driven by pacemaker cells (Interstitial Cells of Cajal).[4] To manage this:
-
Allow for Equilibration: Let the tissue equilibrate in the organ bath for at least 30-60 minutes before adding any compounds. This allows the preparation to stabilize.
-
Choose the Right Tissue: For neurogenic or drug-stimulated responses with less spontaneous activity, consider using the guinea pig ileum or rat gastric fundus.[5][6]
-
Pharmacological Tools: If appropriate for your research question, specific inhibitors can be used to quiet the preparation, but this will influence the system's physiological relevance.
-
Data Analysis: Use software that can filter the baseline and accurately measure changes in amplitude or frequency on top of the spontaneous activity.
Troubleshooting Workflow: Loss of Tissue Contractility
This workflow helps diagnose the common issue of a tissue failing to contract in response to a known stimulus (e.g., acetylcholine or electrical field stimulation).
Caption: Troubleshooting workflow for unresponsive GI tissue.
Model-Specific Troubleshooting Guides
Organ Bath Systems
Organ baths are a foundational tool for studying isometric or isotonic contractions of isolated GI muscle strips.[7]
Question: Contractions are weak or fade quickly after applying a stimulant. What's wrong?
Answer: This issue, often called "tachyphylaxis" or "fade," can result from:
-
Receptor Desensitization: Repeated application of high concentrations of an agonist can cause receptors to become unresponsive. Ensure complete washout between doses and allow the tissue to return to baseline. A 15-minute re-equilibration period is often recommended.[1]
-
Incorrect Tension: The initial tension applied to the tissue is critical. If it's too low, the contractions will be weak. If it's too high, it can cause muscle damage. The optimal resting tension depends on the tissue type and size.[2]
-
Neurotransmitter Depletion: When using electrical field stimulation (EFS) to elicit neurally-mediated responses, prolonged high-frequency stimulation can deplete neurotransmitter stores in enteric neurons. Use defined stimulation parameters and allow adequate rest periods.
Question: My results have high variability between different tissue preparations. How can I improve reproducibility?
Answer: Consistency is key.
-
Standardize Dissection: Always take the tissue from the same anatomical region of the intestine (e.g., 10 cm proximal to the cecum).[8]
-
Consistent Orientation: Mount the tissue consistently, either in the longitudinal or circular muscle axis, as their properties differ.[4]
-
Uniform Tension: Use a consistent preload (resting tension) for all tissues. This should be set after an initial equilibration period.[2] For guinea pig ileum, a load of ~0.5-1.0 g is common.[8]
Ussing Chambers
Ussing chambers are used to measure ion transport across the intestinal epithelium, providing an indirect assessment of secretion and absorption, which can influence motility.[3][9]
Question: I'm getting a low or unstable Transepithelial Electrical Resistance (TEER). What does this indicate?
Answer: A low or drifting TEER is a primary indicator of poor tissue viability or improper mounting.
-
Epithelial Damage: The mucosal layer is delicate. Any abrasion during dissection or mounting will create a "hole" in the epithelium, drastically lowering TEER.
-
Edge Damage: Ensure the tissue is mounted flat and securely between the two chamber halves. Leaks around the edge will short-circuit the system.[9]
-
Improper Buffers: Check that the Ringer's solution is correctly prepared, warmed to 37°C, and continuously gassed. Imbalances in ion concentration or pH can compromise cell function.[3]
-
Bubbles: Air bubbles on the tissue surface or near the electrodes can disrupt the electrical readings.[10]
Question: The short-circuit current (Isc) baseline is unstable or does not respond to standard agonists like Forskolin.
Answer:
-
Electrode Issues: Ensure your Ag/AgCl and calomel electrodes are properly maintained and that the salt bridges (KCl/agar) are free of air bubbles and make good contact.[10]
-
Tissue Passivity: If the tissue is metabolically inactive, it won't actively transport ions. This goes back to tissue viability—ensure proper oxygenation and glucose in the serosal buffer.[3]
-
Incorrect Agonist Side: Remember to add agonists to the correct side. For example, secretagogues that act on epithelial cells are typically added to the basolateral (serosal) side.[10]
Gut-on-a-Chip (Microfluidic Systems)
These models offer a more physiologically relevant microenvironment by incorporating flow and mechanical forces (peristalsis).[11][12]
Question: My cell monolayer is detaching from the membrane under flow.
Answer:
-
Insufficient Cell Adhesion: Ensure the membrane is properly coated with an extracellular matrix (ECM) protein (e.g., collagen, Matrigel) to promote strong cell adhesion.
-
Excessive Shear Stress: Introduce fluid flow gradually. Start with a very low flow rate for the first 24-48 hours to allow the cells to adapt before increasing to the desired physiological rate. High shear stress can damage the cells.[11]
Question: I'm having trouble co-culturing microbes with my intestinal cells due to bacterial overgrowth.
Answer: This is a common challenge because microbes replicate much faster than mammalian cells.[13]
-
Use a Two-Channel System: Most gut-on-a-chip models have a top (apical/luminal) channel and a bottom (basolateral/vascular) channel separated by a porous membrane. Introduce the microbes only into the apical channel.[11]
-
Continuous Flow: Use continuous perfusion in the apical channel. This helps wash away excess bacteria and their metabolic byproducts, preventing the culture from becoming septic.[12]
-
Start with Low Inoculum: Begin with a lower concentration of bacteria to allow a more stable host-microbe interface to establish.
Data Tables & Key Parameters
Table 1: Standard Organ Bath Parameters
| Parameter | Guinea Pig Ileum | Rabbit Jejunum | Rat Gastric Fundus |
| Tissue Length | 2 - 3 cm | 2 - 3 cm | Strip Preparation |
| Bath Volume | 10 - 20 mL | 20 - 25 mL | 10 - 20 mL |
| Resting Tension | 0.5 - 1.0 g | ~1.0 g | 1.0 - 1.5 g |
| Equilibration Time | 45 - 60 min | 45 - 60 min | 45 - 60 min |
| Primary Use | Neurogenic responses (EFS), Spasmolytic assays | Spontaneous rhythmic contractions | Drug-induced tonic contractions |
Data compiled from references[6][8].
Table 2: Composition of Krebs-Ringer Bicarbonate (KBR) Solution
| Component | Concentration (mM) | Purpose |
| NaCl | 115 | Main osmotic agent |
| NaHCO₃ | 25 | Bicarbonate buffer system |
| KCl | 4.6 (adjust as needed) | Maintains membrane potential |
| KH₂PO₄ | 1.2 | Phosphate buffer / source |
| CaCl₂ | 2.5 | Essential for muscle contraction |
| MgSO₄ | 1.2 | Enzyme cofactor, membrane stabilizer |
| Glucose | 10 | Energy substrate |
This is a standard composition; concentrations may need to be optimized. The solution must be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of ~7.4.[3]
Experimental Protocols
Protocol 1: Setting Up a Guinea Pig Ileum Organ Bath Experiment
-
Tissue Dissection: Humanely euthanize a guinea pig. Open the abdominal cavity and carefully excise a segment of the distal ileum. Immediately place it in a petri dish filled with ice-cold, aerated KBR solution.
-
Preparation: Gently flush the lumen of the ileum segment with cold KBR to remove contents. Cut a 2-3 cm piece. Tie surgical thread to both ends of the segment.
-
Mounting: Mount the tissue in a pre-filled organ bath containing KBR at 37°C with continuous aeration. Attach one thread to a fixed hook at the bottom of the bath and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 45 minutes under a resting tension of 1.0 g. During this time, flush the bath with fresh, pre-warmed KBR every 15 minutes.
-
Viability Check: After equilibration, test the tissue's viability by adding a submaximal concentration of a known contractile agent (e.g., 1 µM Acetylcholine or Carbachol). A robust contraction confirms viability.
-
Washout: Wash the tissue by flushing the bath 3-4 times with fresh KBR solution. Allow the tension to return to the baseline.
-
Experimentation: Proceed with your experimental protocol (e.g., cumulative concentration-response curve, electrical field stimulation).
Experimental Workflow Diagram
Caption: Standard workflow for organ bath experiments.
Signaling Pathways in GI Motility
Understanding the underlying signaling is crucial for interpreting experimental data.
Acetylcholine-Mediated Smooth Muscle Contraction
Acetylcholine (ACh) is a primary excitatory neurotransmitter in the gut, released from enteric motor neurons.[4] It acts on muscarinic receptors on smooth muscle cells to induce contraction.
Caption: Acetylcholine (ACh) signaling in smooth muscle.
Regulation of Contraction by Ca²⁺ Sensitization
The level of contraction is not only determined by the intracellular Ca²⁺ concentration but also by the sensitivity of the contractile apparatus to Ca²⁺. This is primarily regulated by the activity of Myosin Light Chain Phosphatase (MLCP), which promotes relaxation.
Caption: Regulation of Ca²⁺ sensitivity via MLCP inhibition.
References
- 1. Laboratory practical to study the differential innervation pathways of urinary tract smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Gastrointestinal Motility Monitor GIMM [jove.com]
- 3. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of gastrointestinal motility—insights from smooth muscle biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. reprocell.com [reprocell.com]
- 8. ijper.org [ijper.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. physiologicinstruments.com [physiologicinstruments.com]
- 11. Microfluidic Gut-on-a-Chip: Fundamentals and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gut-on-chip devices as intestinal inflammation models and their future for studying multifactorial diseases [frontiersin.org]
- 13. Gut-on-a-Chip Models: Current and Future Perspectives for Host–Microbial Interactions Research - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Relamorelin acetate
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Relamorelin acetate. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1][2][3] Storing the peptide at these low temperatures minimizes chemical degradation, bacterial growth, and the formation of secondary structures.[1][2] While lyophilized peptides can be stable at room temperature for short periods (days to weeks), colder temperatures are essential for maintaining long-term integrity and activity.[4][5]
Q2: How should I handle lyophilized this compound upon receiving it?
Upon receipt, it is crucial to store the lyophilized peptide at 4°C or colder and away from bright light.[4] Before opening the vial for the first time, allow it to equilibrate to room temperature in a desiccator.[1][2] This prevents condensation from forming on the peptide, as it is often hygroscopic.[1][2] Moisture can significantly decrease the long-term stability of the lyophilized powder.[4]
Q3: What is the best way to store this compound once it is reconstituted in a solution?
The stability of peptides in solution is limited.[4][5] For optimal storage of reconstituted this compound, it is recommended to:
-
Use sterile buffers, ideally at a pH between 5 and 6.[4]
-
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][3][4]
Q4: Which amino acid residues in a peptide sequence are most susceptible to degradation?
Peptides containing cysteine, methionine, tryptophan, asparagine, glutamine, and N-terminal glutamic acid tend to have a shorter shelf life.[1][2] The primary degradation pathways include:
-
Oxidation: Methionine and cysteine are prone to oxidation.[3][6]
-
Deamidation: Asparagine and glutamine can undergo deamidation.[3][6][7]
-
Hydrolysis: The peptide backbone can be cleaved by hydrolysis, which is often accelerated by extreme pH and temperature.[6][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced biological activity of reconstituted this compound. | Repeated freeze-thaw cycles. | Prepare single-use aliquots of the reconstituted peptide to minimize freeze-thaw stress.[1][4] |
| Improper storage temperature. | Ensure reconstituted aliquots are stored at -20°C or -80°C.[4][5] | |
| Oxidation of susceptible amino acids. | Use degassed buffers for reconstitution, especially if the peptide sequence contains cysteine. Minimize exposure to atmospheric oxygen.[1][3] | |
| Difficulty dissolving lyophilized this compound. | Incorrect solvent selection. | The solubility of a peptide is dependent on its polarity. For a basic peptide, an acidic buffer may be used, and for an acidic peptide, a basic buffer may be suitable. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used initially, followed by dilution with an aqueous buffer. |
| Visible particulates or cloudiness in the reconstituted solution. | Bacterial contamination. | Reconstitute the peptide using sterile buffers and handle it under aseptic conditions. |
| Aggregation. | Peptide aggregation can occur due to changes in pH, temperature, or concentration. Ensure the peptide is fully dissolved and consider using buffers known to prevent aggregation if this is a recurring issue. |
Experimental Protocols
Protocol for a Long-Term Stability Study of Lyophilized this compound
This protocol outlines a general procedure for assessing the long-term stability of lyophilized this compound.
1. Objective: To determine the stability of lyophilized this compound under different storage conditions over an extended period.
2. Materials:
- Lyophilized this compound from a single batch.
- Temperature and humidity-controlled storage chambers.
- Analytical balance.
- HPLC system with a suitable column (e.g., C18).
- Mass spectrometer.
- Reagents for HPLC mobile phase.
3. Experimental Setup:
- Storage Conditions:
- -80°C (Control)
- -20°C
- 4°C
- 25°C / 60% Relative Humidity (RH)
- 40°C / 75% Relative Humidity (RH) (Accelerated stability)
- Time Points: 0, 1, 3, 6, 12, 18, and 24 months.
4. Procedure:
- Initial Analysis (Time 0):
- Characterize the initial purity and identity of the this compound batch using HPLC and mass spectrometry.
- Assess the physical appearance of the lyophilized powder.
- Sample Storage:
- Distribute a sufficient number of vials of lyophilized this compound into each storage chamber for each time point.
- Analysis at Each Time Point:
- At each designated time point, retrieve vials from each storage condition.
- Allow the vials to equilibrate to room temperature in a desiccator before opening.
- Reconstitute the peptide in a suitable solvent.
- Analyze the sample by HPLC to determine the purity and identify any degradation products.
- Use mass spectrometry to confirm the identity of the parent peptide and characterize any major degradation products.
- Record any changes in the physical appearance of the lyophilized powder.
5. Data Analysis:
- Calculate the percentage of remaining this compound at each time point for each storage condition.
- Identify and quantify any major degradation products.
- Determine the degradation rate under each condition.
Data Presentation
Table 1: Hypothetical Stability of Lyophilized this compound Over 12 Months
| Storage Condition | Purity (%) at 3 Months | Purity (%) at 6 Months | Purity (%) at 12 Months |
| -80°C | 99.8 | 99.7 | 99.6 |
| -20°C | 99.5 | 99.2 | 98.8 |
| 4°C | 98.2 | 97.1 | 95.0 |
| 25°C / 60% RH | 95.0 | 90.5 | 82.3 |
| 40°C / 75% RH | 88.3 | 79.1 | 65.4 |
Table 2: Hypothetical Stability of Reconstituted this compound in Buffer (pH 6.0)
| Storage Condition | Purity (%) after 1 Week | Purity (%) after 4 Weeks |
| -80°C | 99.5 | 99.0 |
| -20°C | 99.2 | 98.5 |
| 4°C | 97.0 | 92.1 |
| Room Temperature | 85.4 | 68.7 |
Visualizations
Caption: Workflow for a long-term stability study of lyophilized this compound.
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. lifetein.com [lifetein.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
Validation & Comparative
Ghrelin Receptor Agonists in Morphine-Induced Ileus: A Comparative Analysis of Relamorelin Acetate and TZP-101
For Researchers, Scientists, and Drug Development Professionals
The management of postoperative and opioid-induced gastrointestinal motility disorders, such as ileus, remains a significant clinical challenge. Ghrelin receptor agonists have emerged as a promising therapeutic class, leveraging the prokinetic effects of ghrelin, an endogenous gut hormone. This guide provides a comparative analysis of two such agonists, Relamorelin acetate (RM-131) and TZP-101 (Ulimorelin), in the context of a morphine-induced ileus model, a well-established preclinical paradigm for opioid-induced bowel dysfunction.
Mechanism of Action: Ghrelin Receptor Signaling
Both this compound and TZP-101 are synthetic agonists of the ghrelin/growth hormone secretagogue receptor (GHSR-1a).[1] Activation of this G protein-coupled receptor, predominantly through the Gq/11 pathway, initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This cascade ultimately leads to an increase in intracellular calcium, promoting smooth muscle contraction and enhancing gastrointestinal motility.
Caption: Ghrelin Receptor Signaling Pathway.
Preclinical Efficacy in Morphine-Induced Ileus Model
Both this compound and TZP-101 have demonstrated efficacy in preclinical models of morphine-induced ileus. This model is established by administering morphine to rodents, which is known to inhibit gastrointestinal transit. The effectiveness of the ghrelin agonists is then assessed by their ability to counteract this opioid-induced effect.
Experimental Workflow
The typical experimental workflow for evaluating these compounds in a morphine-induced ileus model involves several key steps:
Caption: Experimental Workflow for Morphine-Induced Ileus Model.
Comparative Performance Data
While a direct head-to-head study under identical conditions is not publicly available, data from separate studies provide a basis for comparison.
Table 1: Effect on Gastric Emptying in a Rat Morphine Model
| Compound | Dose | Effect on Gastric Emptying | Potency vs. Ghrelin | Reference |
| This compound (RM-131) | Not specified in review | Reversed morphine-induced reduction | ~100-fold more potent | [1] |
| TZP-101 (Ulimorelin) | Not specified in review | Not specified in review | 600- to 1800-fold less potent than Relamorelin | [1] |
Table 2: Effect of TZP-101 on Colonic Transit in a Rat Model of Postoperative Ileus with Morphine
| Treatment Group | Time to First Bowel Movement (h) | Cumulative Fecal Pellet Output (at 24h) |
| Vehicle | ~40 | ~2 |
| TZP-101 (1 mg/kg) | ~20 | ~8 |
Data in Table 2 are approximated from graphical representations in the referenced study.
Detailed Experimental Protocols
This compound in a Rat Morphine Model of Gastric Dysmotility
A review by Van der Ploeg et al. states that Relamorelin (RM-131) was evaluated in a rat morphine model of gastric dysmotility.[1] The primary study details that in this model, Relamorelin was found to be approximately 100-fold more potent than native ghrelin in reversing the morphine-induced delay in gastric emptying.[3] The review further compares the potency of Relamorelin to other ghrelin agonists, noting it was 600- to 1800-fold more potent than TZP-101 in this specific assay.[1] Unfortunately, the detailed protocol, including the specific doses of Relamorelin and morphine used, and the precise quantitative data on gastric emptying, are not fully detailed in the available literature.
TZP-101 in a Rat Model of Postoperative Ileus with Morphine
In a study investigating the effects of TZP-101 on colonic transit, a model of postoperative ileus was induced in rats, which included the administration of morphine.
-
Animal Model: Male Sprague-Dawley rats were used.
-
Ileus Induction: The animals were fasted, treated with morphine (3 mg/kg, s.c.), and subjected to laparotomy under isoflurane anesthesia.
-
Drug Administration: TZP-101 or vehicle was administered as three intravenous bolus infusions at 0, 2, and 4 hours post-surgery.
-
Endpoints: The primary endpoints were the time to the first bowel movement and the cumulative number of fecal pellets produced over 48 hours.
Logical Relationship of the Comparison
The comparison between this compound and TZP-101 in the context of morphine-induced ileus is based on their shared mechanism of action as ghrelin receptor agonists and their evaluation in similar preclinical models.
Caption: Logical Relationship of the Comparison.
Summary and Conclusion
Both this compound and TZP-101, as ghrelin receptor agonists, have demonstrated prokinetic effects in preclinical models of opioid-induced gastrointestinal dysfunction. Based on the available data, this compound appears to be a significantly more potent agonist than TZP-101 in reversing morphine-induced gastric dysmotility in rats.[1] TZP-101 has also shown efficacy in a rat model of postoperative ileus with morphine, significantly reducing the time to first bowel movement and increasing fecal output.
References
A Comparative Analysis of Relamorelin Acetate and Cisapride in Accelerating Gastric Emptying
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the prokinetic agents Relamorelin acetate and Cisapride, with a specific focus on their efficacy in accelerating gastric emptying. The information presented is supported by experimental data from clinical trials to aid in research and drug development efforts.
Overview and Mechanism of Action
This compound is a synthetic pentapeptide agonist of the ghrelin receptor (GHSR-1a).[1][2][3] Ghrelin, an endogenous hormone primarily produced in the stomach, plays a crucial role in stimulating gastrointestinal motility.[2] By mimicking the action of ghrelin, Relamorelin promotes gastric contractions and accelerates the transit of food from the stomach to the small intestine.[2] It has been investigated primarily for the treatment of diabetic gastroparesis.
Cisapride is a substituted piperidinyl benzamide that acts as a serotonin 5-HT4 receptor agonist.[4][5] Activation of the 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter in promoting gastrointestinal muscle contractions.[6][7][8] This increased cholinergic activity leads to improved coordination and strength of gastric peristalsis, thereby accelerating gastric emptying.[4][9] Cisapride was previously used for gastroparesis and gastroesophageal reflux disease but was withdrawn from many markets due to concerns about cardiovascular side effects, specifically cardiac arrhythmias.[5]
Comparative Efficacy on Gastric Emptying: Quantitative Data
The following tables summarize quantitative data from clinical trials evaluating the effects of this compound and Cisapride on gastric emptying.
Table 1: this compound Efficacy Data
| Metric | Dosage | Result | Patient Population | Reference |
| Mean Change in Gastric Emptying Time (from baseline) | Various | -11.40 minutes (compared to placebo) | Gastroparesis | Meta-analysis |
| Mean Change in Gastric Emptying Time (from baseline) | Various | -8.43 minutes (compared to placebo) | Diabetic Gastroparesis | Meta-analysis |
| Reduction in Gastric Emptying Half-Time (T½) | 10 μg twice daily | Significant acceleration (P < 0.03 vs. placebo) | Diabetic Gastroparesis | Clinical Trial |
| Reduction in Vomiting Frequency | 10 μg twice daily | ~60% reduction (P ≤ 0.033 vs. placebo) | Diabetic Gastroparesis | Clinical Trial |
Table 2: Cisapride Efficacy Data
| Metric | Dosage | Result | Patient Population | Reference |
| Gastric Emptying Half-Time (T½) | 20 mg | Median T½ of 60 min vs. 73 min for placebo (p < 0.05) | Healthy Volunteers | Clinical Trial[10] |
| Gastric Emptying Half-Time (T½) | 8 mg (intravenous) | Median T½ of 42 min vs. 121 min for placebo (p < 0.001) | Anorexia Nervosa | Clinical Trial[11] |
| Gastric Emptying of Solids (% remaining at 100 min) | 10 mg three times daily | 50.5% vs. 71% for placebo (p < 0.001) | Gastroesophageal Reflux Disease | Clinical Trial[4] |
| Gastric Emptying of Liquids (T½) | 10 mg three times daily | 22.5 min vs. 28 min for placebo (p < 0.03) | Gastroesophageal Reflux Disease | Clinical Trial[4] |
| Gastric Emptying Time | 30 mg three times daily | 57.9 min vs. 71.6 min at baseline | Gastroesophageal Reflux Disease | Clinical Trial[12] |
Signaling Pathways
The distinct mechanisms of action of this compound and Cisapride are initiated by their interaction with different receptor systems, leading to a cascade of intracellular events that ultimately enhance gastric motility.
Caption: this compound Signaling Pathway.
Caption: Cisapride Signaling Pathway.
Experimental Protocols
The primary methods for quantifying gastric emptying in the cited clinical trials are Gastric Emptying Scintigraphy and the 13C-Spirulina Gastric Emptying Breath Test.
Gastric Emptying Scintigraphy
This technique is considered the gold standard for measuring gastric emptying.
-
Patient Preparation: Patients are required to fast overnight. Medications that could affect gastric motility are typically withheld for a specified period before the test.
-
Test Meal: A standardized meal is consumed, most commonly a low-fat, egg-white meal radiolabeled with Technetium-99m (99mTc) sulfur colloid. The caloric content and composition of the meal are strictly controlled.
-
Imaging Protocol: Immediately after meal ingestion, and at standardized time points (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.
-
Data Analysis: The amount of radioactivity remaining in the stomach at each time point is measured and corrected for radioactive decay. The results are often expressed as the percentage of the meal remaining in the stomach or the gastric emptying half-time (T½), which is the time it takes for 50% of the meal to empty from the stomach.
Caption: Gastric Emptying Scintigraphy Workflow.
13C-Spirulina Gastric Emptying Breath Test
This is a non-radioactive method for assessing gastric emptying.
-
Patient Preparation: Similar to scintigraphy, patients are required to fast overnight.
-
Test Meal: The patient consumes a standardized meal, such as scrambled eggs, containing 13C-Spirulina.
-
Breath Sample Collection: Breath samples are collected before the meal (baseline) and at regular intervals after the meal (e.g., every 15-30 minutes for up to 4 hours).
-
Data Analysis: The amount of 13CO2 in the expired breath is measured using mass spectrometry. The rate of 13CO2 excretion is proportional to the rate at which the 13C-Spirulina empties from the stomach and is metabolized. The results can be used to calculate the gastric emptying half-time.
Caption: 13C-Spirulina Breath Test Workflow.
Conclusion
Both this compound and Cisapride have demonstrated prokinetic effects and the ability to accelerate gastric emptying. Relamorelin, a ghrelin agonist, shows promise in the treatment of diabetic gastroparesis with a favorable safety profile in clinical trials. Cisapride, a 5-HT4 receptor agonist, is also effective in accelerating gastric emptying but has been associated with significant cardiovascular risks, limiting its clinical use. The choice of agent in a research or clinical setting must consider the balance between efficacy and safety. The experimental protocols outlined provide standardized methods for the continued investigation and comparison of these and other prokinetic agents.
References
- 1. Effect of chronic administration of cisapride on gastric emptying of a solid meal and on dyspeptic symptoms in patients with idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of cisapride on delayed gastric emptying in gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of 5-HT4 receptor activation on acetylcholine release in human large intestine with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergy between 5-HT4 receptor stimulation and phosphodiesterase 4 inhibition in facilitating acetylcholine release in human large intestinal circular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisapride. An updated review of its pharmacology and therapeutic efficacy as a prokinetic agent in gastrointestinal motility disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cisapride on gastric emptying and ileal transit time of balanced liquid meal in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intravenous cisapride accelerates delayed gastric emptying and increases antral contraction amplitude in patients with primary anorexia nervosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of cisapride on gastric emptying in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Relamorelin Acetate Pharmacokinetics Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of Relamorelin acetate, a synthetic ghrelin analogue, across different species. The information presented is intended to support further research and development of this prokinetic agent.
Relamorelin (also known as RM-131) is a pentapeptide ghrelin receptor agonist that has been investigated for its potential to treat gastrointestinal motility disorders such as diabetic gastroparesis and chronic constipation.[1] Understanding its pharmacokinetic profile in various species is crucial for the extrapolation of preclinical safety and efficacy data to human clinical trials.
Quantitative Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for this compound in humans and preclinical animal models. It is important to note that detailed pharmacokinetic parameters in non-human species are not extensively published and are often cited as "data on file" in available literature.
Table 1: Pharmacokinetic Parameters of this compound in Humans Following Subcutaneous Administration
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.27 - 1.02 hours | [1] |
| Maximum Plasma Concentration (Cmax) | 74.8 ± 15.3 ng/mL (at 2400 μg dose) | [1] |
| Area Under the Curve (AUC) | Proportional to dose | [1] |
| Terminal Half-life (t½) | ~4.5 hours (a longer half-life of ~19 hours was observed at the highest dose of 2400 μg) | [1][2] |
| Metabolism | No metabolism detected in human microsomes and hepatocytes | [1] |
| Excretion | Approximately 8% of the dose excreted in urine | [1][2] |
| Protein Binding | 83% - 96% | [1] |
Table 2: Pharmacokinetic and Disposition Characteristics of this compound in Preclinical Species
| Species | Parameter | Value/Observation | Reference |
| Rat | Central Nervous System (CNS) Penetration | Low; 0.015% availability in the brain at a 5mg/kg dose. | [1] |
| Protein Binding | 83% - 96% (in vitro) | [1] | |
| Toxicology Safety Margin (based on s.c. injection for up to 13 weeks) | >330-fold based on Cmax exposures; >760-fold based on AUC. (Specific PK values not provided) | [1] | |
| Monkey | Toxicology Safety Margin (based on s.c. injection for up to 13 weeks) | >330-fold based on Cmax exposures; >760-fold based on AUC. (Specific PK values not provided) | [1] |
| Dog | Protein Binding | 83% - 96% (in vitro) | [1] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for the assessment of pharmacokinetic parameters.
Animal Studies (General Protocol)
Preclinical pharmacokinetic studies of this compound in rats and monkeys typically involve the following procedures:
-
Animal Models: Male and female rats (e.g., Sprague-Dawley) and monkeys (e.g., Cynomolgus) are used. Animals are housed in controlled environments with regulated light-dark cycles and access to standard chow and water.
-
Drug Administration: this compound is administered as a single subcutaneous (s.c.) injection. The injection site, often in the dorsal scapular region, is clipped free of fur prior to dosing.
-
Dose Levels: A range of dose levels are typically evaluated to assess dose proportionality.
-
Blood Sampling: Serial blood samples are collected from a suitable vessel (e.g., tail vein in rats, peripheral vein in monkeys) at predetermined time points post-administration. Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen (e.g., at -80°C) until analysis.
Human Clinical Trials (General Protocol)
Pharmacokinetic assessments in humans are typically conducted as part of Phase I and II clinical trials:
-
Study Population: Healthy volunteers or patients with the target indication (e.g., diabetic gastroparesis).
-
Study Design: Single ascending dose and multiple ascending dose studies are common designs. These are often randomized, double-blind, and placebo-controlled.
-
Drug Administration: this compound is administered via subcutaneous injection, typically in the abdomen.
-
Blood Sampling: Blood samples are collected at frequent intervals after dosing to characterize the full pharmacokinetic profile.
-
Plasma Analysis: Plasma concentrations of this compound are determined using a validated bioanalytical method.
Bioanalytical Method
The quantification of this compound in plasma samples is typically achieved using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the accurate measurement of the parent drug concentration over time.
Mechanism of Action and Signaling Pathway
This compound is an agonist of the ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHSR1a). The binding of Relamorelin to this G-protein coupled receptor initiates a signaling cascade that ultimately leads to its physiological effects, including the stimulation of gastrointestinal motility.
Experimental Workflow
The general workflow for a cross-species pharmacokinetic comparison study of this compound is outlined below.
References
A Comparative Analysis of Relamorelin Acetate and Domperidone for Diabetic Gastroparesis
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Relamorelin acetate and Domperidone, two prokinetic agents investigated for the treatment of diabetic gastroparesis. This analysis is based on a review of available preclinical and clinical data, as a direct head-to-head study in diabetic rat models has not been identified in the current literature.
Overview
Diabetic gastroparesis is a debilitating condition characterized by delayed gastric emptying, leading to symptoms such as nausea, vomiting, bloating, and abdominal pain. This compound, a ghrelin receptor agonist, and Domperidone, a peripheral dopamine D2-receptor antagonist, have both been evaluated for their potential to alleviate these symptoms by enhancing gastrointestinal motility.
Mechanism of Action
This compound is a synthetic pentapeptide that acts as a potent agonist for the ghrelin receptor (GHS-R1a).[1][2] By mimicking the action of ghrelin, a hormone that stimulates appetite and gastrointestinal motility, Relamorelin promotes gastric emptying.[1] Preclinical studies have indicated that Relamorelin is significantly more potent than native ghrelin in this regard.[3][4]
Domperidone functions as a peripheral dopamine D2 and D3 receptor antagonist.[5] It enhances gastrointestinal peristalsis and facilitates gastric emptying by blocking the inhibitory effects of dopamine on gut motility.[6] Its anti-emetic properties stem from its action on the chemoreceptor trigger zone.[6][7] A key feature of Domperidone is its limited ability to cross the blood-brain barrier, which reduces the incidence of central nervous system side effects compared to other dopamine antagonists.[5][8]
Signaling Pathway Diagrams
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Domperidone.
Comparative Data
The following table summarizes key comparative data for this compound and Domperidone based on available literature.
| Feature | This compound | Domperidone |
| Drug Class | Ghrelin Receptor Agonist | Peripheral Dopamine D2/D3 Receptor Antagonist |
| Mechanism of Action | Stimulates ghrelin receptors to enhance gastrointestinal motility.[1][2] | Blocks peripheral dopamine receptors to increase gastrointestinal motility.[5][6] |
| Preclinical Efficacy (in rats) | In a rat model of postoperative ileus with morphine-induced gastric dysmotility, Relamorelin was approximately 100 times more potent than native ghrelin.[3] In other nonclinical studies, it was 15 to 130 times more potent than ghrelin in promoting gastric emptying.[4][9] | Has demonstrated efficacy in improving gastric emptying in various animal models. |
| Clinical Efficacy (in diabetic gastroparesis) | Phase 2 clinical trials have shown that Relamorelin significantly accelerates gastric emptying and reduces the frequency of vomiting.[9][10][11][12] A meta-analysis confirmed a significant improvement in gastric emptying time.[13] | A systematic review indicated that Domperidone improved symptoms in 64% of reviewed studies and gastric emptying in 60% of studies.[14] |
| Key Clinical Findings | A Phase 2B trial demonstrated that Relamorelin significantly improved the core symptoms of diabetic gastroparesis and accelerated gastric emptying in comparison to a placebo.[12] | A multicenter controlled trial reported a significant improvement in the total symptom scores for patients with diabetic gastroparesis.[15] |
| Common Adverse Effects | Dose-related worsening of glycemic control, hyperglycemia, and diarrhea have been observed.[9][10][12][16] | Can lead to elevated prolactin levels, which may cause galactorrhea, gynecomastia, and menstrual irregularities.[5][6] It is also associated with a risk of QT interval prolongation and cardiac arrhythmias.[7][14] |
| Route of Administration | Subcutaneous injection.[2][3] | Oral or rectal.[5][7] |
Proposed Experimental Workflow for a Head-to-Head Preclinical Study
To address the current gap in the literature, a direct head-to-head study in a diabetic rat model is warranted. The following diagram outlines a potential experimental workflow for such a study.
Caption: Proposed workflow for a head-to-head preclinical study.
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 5. Domperidone - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy and Safety of Relamorelin in Diabetics with Symptoms of Gastroparesis:A Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consultant360.com [consultant360.com]
- 11. Relamorelin Reduces Vomiting Frequency and Severity and Accelerates Gastric Emptying in Adults With Diabetic Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relamorelin for diabetic gastroparesis: Trial results | MDedge [mdedge.com]
A Comparative Guide to Synthetic Ghrelin Agonists: An In-Depth Efficacy Analysis of Relamorelin Acetate and its Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Relamorelin acetate against other prominent synthetic ghrelin agonists, including Anamorelin, Macimorelin, and Capromorelin. The information is compiled from clinical trial data and research publications to offer an objective overview for researchers, scientists, and professionals in drug development.
Introduction to Ghrelin and its Synthetic Agonists
Ghrelin, a peptide hormone primarily produced by the stomach, is the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a). Its activation stimulates appetite, growth hormone (GH) secretion, and gastrointestinal motility. Synthetic ghrelin agonists are designed to mimic these effects, offering therapeutic potential for a range of conditions, including gastroparesis, cachexia, and appetite loss.
Mechanism of Action: The Ghrelin Receptor Signaling Pathway
All synthetic ghrelin agonists discussed in this guide share a common mechanism of action: they bind to and activate the GHS-R1a. This G-protein coupled receptor, upon activation, initiates a signaling cascade that leads to various physiological effects.
Figure 1: Simplified signaling pathway of ghrelin and its synthetic agonists.
Comparative Efficacy of Synthetic Ghrelin Agonists
The following sections detail the clinical applications and efficacy data for this compound and other selected synthetic ghrelin agonists.
This compound: A Focus on Diabetic Gastroparesis
Relamorelin is a potent, subcutaneously administered pentapeptide ghrelin agonist primarily investigated for the treatment of diabetic gastroparesis, a condition characterized by delayed gastric emptying.
Experimental Protocol: Phase 2b Study in Diabetic Gastroparesis (NCT02357420) [1][2]
-
Objective: To evaluate the efficacy and safety of Relamorelin in patients with moderate to severe diabetic gastroparesis.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 396 patients with type 1 or type 2 diabetes and symptoms of gastroparesis.
-
Intervention: Subcutaneous injections of Relamorelin (10 µg, 30 µg, or 100 µg twice daily) or placebo.
-
Primary Endpoints: Change from baseline in vomiting frequency.
-
Secondary Endpoints: Changes in other gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, bloating) and gastric emptying time.
Efficacy Data:
| Endpoint | Placebo | Relamorelin (10 µg BID) | Relamorelin (30 µg BID) | Relamorelin (100 µg BID) |
| Change in Vomiting Frequency from Baseline | - | 75% reduction (not statistically significant vs. placebo)[1] | - | - |
| Composite DG Symptom Score | - | Significant reduction (P < .05)[1] | Significant reduction (P < .05)[1] | Significant reduction (P < .05)[1] |
| Acceleration of Gastric Emptying (GE) | - | Significant (P < .05)[1] | Significant (P < .05)[1] | P = .051[1] |
| Mean Change in Gastric Emptying Time (Meta-Analysis) | - | -8.43 minutes (95% CI: -13.47 to -3.39)[3] | - | - |
Adverse Events: The most common treatment-emergent adverse events were dose-related worsening of glycemic control, headache, dizziness, and gastrointestinal symptoms.[3][4]
Anamorelin: Targeting Cancer Anorexia-Cachexia Syndrome
Anamorelin is an orally active ghrelin receptor agonist developed for the treatment of cancer anorexia-cachexia syndrome (CACS), a debilitating condition characterized by loss of appetite and muscle mass.
Experimental Protocol: ROMANA 1 (NCT01387269) and ROMANA 2 (NCT01387282) Phase 3 Trials [5][6]
-
Objective: To evaluate the efficacy and safety of Anamorelin in patients with advanced non-small-cell lung cancer (NSCLC) and cachexia.
-
Study Design: Two randomized, double-blind, placebo-controlled trials.
-
Patient Population: 484 patients in ROMANA 1 and 495 patients in ROMANA 2 with inoperable stage III/IV NSCLC and cachexia (≥5% weight loss or BMI <20 kg/m ²).
-
Intervention: Anamorelin 100 mg orally once daily or placebo for 12 weeks.
-
Co-Primary Endpoints: Median change in lean body mass (LBM) and handgrip strength.
-
Secondary Endpoints: Change in body weight and anorexia-cachexia symptoms.
Efficacy Data:
| Endpoint | ROMANA 1 (Anamorelin vs. Placebo) | ROMANA 2 (Anamorelin vs. Placebo) |
| Median Change in Lean Body Mass (kg) | 0.99 vs. -0.47 (p<0.0001)[5] | 0.65 vs. -0.98 (p<0.0001)[5] |
| Median Change in Handgrip Strength (kg) | -1.10 vs. -1.58 (p=0.15)[5] | -1.49 vs. -0.95 (p=0.65)[5] |
| Mean Change in Body Weight (kg) | 2.20 vs. 0.14 (p<0.001)[7] | 0.95 vs. -0.57 (p<0.001)[7] |
| Change in Anorexia/Cachexia Symptoms (FAACT Score) | 4.12 vs. 1.92 (p<0.001)[7] | 3.48 vs. 1.34 (p=0.002)[7] |
Adverse Events: Anamorelin was generally well-tolerated. The most common grade 3-4 treatment-related adverse event was hyperglycemia.[6]
Macimorelin: Investigated for Cancer Cachexia and Approved for GH Deficiency Diagnosis
Macimorelin is an orally available ghrelin agonist. While it has been investigated for cancer cachexia, its primary approved use is as a diagnostic agent for adult growth hormone deficiency.
Experimental Protocol: Pilot Clinical Trial in Cancer Cachexia (NCT01614990) [8][9]
-
Objective: To assess the safety and efficacy of Macimorelin in patients with cancer cachexia.
-
Study Design: A 1-week, randomized, placebo-controlled pilot study.
-
Patient Population: Patients with incurable solid tumors and cancer-related cachexia.
-
Intervention: Macimorelin (0.5 or 1.0 mg/kg) or placebo daily for 7 days.
-
Efficacy Endpoints: Change in body weight (≥0.8 kg), plasma insulin-like growth factor-1 (IGF-1) (≥50 ng/mL), or Quality of Life (QOL) (≥15% improvement).
Efficacy Data:
| Endpoint | Macimorelin (N=10) | Placebo (N=5) | P-value |
| Patients with ≥0.8 kg Body Weight Gain | 2 | 0 | 0.92[9] |
| Patients with ≥15% QOL Improvement (FACIT-F) | 3 | 0 | 0.50[9] |
Adverse Events: No related serious or non-serious adverse events were reported in this short-term study.[9]
Capromorelin: Appetite Stimulation in Veterinary Medicine
Capromorelin is an orally active ghrelin receptor agonist approved for appetite stimulation in dogs.
Experimental Protocol: Prospective Clinical Study in Dogs with Reduced Appetite [10][11]
-
Objective: To evaluate the effectiveness and safety of Capromorelin for stimulating appetite in dogs with reduced appetite.
-
Study Design: A prospective, randomized, masked, placebo-controlled study.
-
Patient Population: 177 client-owned dogs with owner-reported inappetence for at least 2 days.
-
Intervention: Capromorelin (3 mg/kg) oral solution or placebo oral solution daily for 4 days.
-
Primary Endpoint: Improvement in appetite as evaluated by the owner.
-
Secondary Endpoint: Change in body weight.
Efficacy Data:
| Endpoint | Capromorelin (n=121) | Placebo (n=56) | P-value |
| Treatment Success (Improved Appetite) | 68.6% | 44.6% | 0.008[10][11] |
| Mean Body Weight Increase | 1.8% | 0.1% | <0.001[10] |
Adverse Events: The most common adverse reactions observed were diarrhea and vomiting.[10]
Summary and Conclusion
This guide provides a comparative overview of the efficacy of this compound and other synthetic ghrelin agonists based on available clinical trial data.
-
Relamorelin has demonstrated significant prokinetic effects, accelerating gastric emptying and reducing symptoms in patients with diabetic gastroparesis.
-
Anamorelin has shown consistent efficacy in increasing lean body mass and body weight in patients with cancer anorexia-cachexia syndrome, although an improvement in muscle function has not been established.
-
Macimorelin showed numerical improvements in body weight and quality of life in a pilot study for cancer cachexia, but its primary clinical application is in the diagnosis of adult growth hormone deficiency.
-
Capromorelin is an effective appetite stimulant in dogs, leading to increased food consumption and weight gain.
The choice of a specific ghrelin agonist for therapeutic development or clinical use will depend on the target indication and the desired clinical outcome. Further head-to-head comparative studies are needed to definitively establish the superiority of one agent over another for specific conditions.
Figure 2: Comparative experimental workflows for key clinical trials.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medpace.com [medpace.com]
- 7. Anamorelin in patients with advanced non-small cell lung cancer and cachexia: Results from the phase III studies ROMANA 1 and 2. - ASCO [asco.org]
- 8. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pilot clinical trial of macimorelin to assess safety and efficacy in patients with cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Prospective, Randomized, Masked, Placebo-Controlled Clinical Study of Capromorelin in Dogs with Reduced Appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drjohnson.com [drjohnson.com]
A Comparative Analysis of Receptor Binding Affinity: Relamorelin Acetate vs. Ibutamoren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinity of two ghrelin receptor agonists: Relamorelin acetate and Ibutamoren. Both compounds target the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, a G protein-coupled receptor involved in a multitude of physiological processes including growth hormone secretion, appetite, and gastrointestinal motility. This document synthesizes available experimental data to offer an objective assessment of their performance at the receptor level.
Quantitative Comparison of Binding Affinity and Potency
The following table summarizes the key in vitro binding affinity and functional potency values for this compound and Ibutamoren at the human ghrelin receptor (GHSR1a). It is important to note that these values are compiled from different studies and were not determined in a head-to-head comparison under identical experimental conditions. Therefore, direct comparisons should be made with caution.
| Parameter | This compound | Ibutamoren (MK-677) | Human Ghrelin (Endogenous Ligand) | Reference |
| Binding Affinity (Ki) | 0.42 ± 0.06 nM | ~7.24 nM* | 1.22 ± 0.17 nM | [1] |
| Functional Potency (EC50) | 0.71 ± 0.09 nM (Calcium Mobilization) | 1.3 nM (GH Release from rat pituitary cells) | 4.2 ± 1.2 nM (Calcium Mobilization) | [1] |
*Note: The Ki for Ibutamoren was calculated from a reported pKi of 8.14.
Based on the available data, this compound demonstrates a higher binding affinity for the ghrelin receptor in vitro compared to the endogenous ligand, ghrelin.[1] In functional assays, Relamorelin is also shown to be a potent activator of the receptor.[1] Ibutamoren is a potent, orally active, non-peptide agonist of the ghrelin receptor.[2] A direct in vivo functional comparison in a rat model of postoperative ileus with morphine-induced gastroparesis showed that Relamorelin had a greater effect on gastric emptying compared to Ibutamoren and other ghrelin agonists.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of binding affinity data. Below are generalized protocols for the key experiments cited.
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human ghrelin receptor (e.g., CHO-K1 or HEK293 cells) are cultured and harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated in a multi-well plate with a fixed concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin).
-
Increasing concentrations of the unlabeled test compound (this compound or Ibutamoren) are added to the wells to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ghrelin receptor agonist.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the ghrelin receptor and trigger a downstream signaling event, specifically the release of intracellular calcium.
1. Cell Preparation:
-
Cells stably expressing the human ghrelin receptor (e.g., CHO-K1 or HEK293 cells) are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases in fluorescence intensity upon binding to calcium.
2. Compound Addition:
-
The plate is placed in a fluorescence plate reader.
-
Increasing concentrations of the test compound (this compound or Ibutamoren) are added to the wells.
3. Signal Detection:
-
The fluorescence intensity in each well is measured over time to detect changes in intracellular calcium concentration.
4. Data Analysis:
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.
Visualizing Experimental and Signaling Pathways
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
References
A Comparative Meta-Analysis of Prokinetic Agents: Focus on Relamorelin Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of prokinetic agents, with a specific focus on the novel ghrelin agonist, Relamorelin acetate. It offers a comparative assessment of its performance against established and alternative therapies for gastroparesis, supported by experimental data. Detailed methodologies of key clinical trials are presented to facilitate critical evaluation and inform future research.
Introduction to Prokinetic Agents and the Role of Ghrelin
Gastroparesis, a disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, presents a significant clinical challenge. Prokinetic agents aim to improve gastrointestinal motility, thereby alleviating symptoms such as nausea, vomiting, bloating, and early satiety. The therapeutic landscape includes dopamine D2 receptor antagonists (e.g., metoclopramide, domperidone), serotonin 5-HT4 receptor agonists (e.g., prucalopride), and motilin receptor agonists (e.g., erythromycin).
This compound emerges as a promising therapeutic candidate operating through a distinct mechanism of action. It is a synthetic pentapeptide agonist of the ghrelin receptor (growth hormone secretagogue receptor, GHS-R1a). Ghrelin, a gut-derived hormone, plays a crucial role in stimulating gastric motility and appetite. By mimicking the action of endogenous ghrelin, Relamorelin offers a targeted approach to enhancing gastric emptying.[1]
Quantitative Comparison of Prokinetic Agents
The following tables summarize the quantitative data from meta-analyses and key clinical trials, comparing the efficacy and safety of Relamorelin with other prokinetic agents.
Table 1: Efficacy in Improving Gastric Emptying
| Prokinetic Agent | Study/Meta-analysis | Change in Gastric Emptying Time (vs. Placebo) | Patient Population |
| Relamorelin | Patel et al. (2023) Meta-analysis[2] | -11.40 minutes (mean difference) | Gastroparesis |
| Patel et al. (2023) Meta-analysis[2] | -8.43 minutes (mean difference) | Diabetic Gastroparesis | |
| Camilleri et al. (2017) Phase 2B Trial[3] | Significant acceleration (12% improvement for 10µg and 30µg doses) | Diabetic Gastroparesis | |
| Prucalopride | Carbone et al. (2019)[1][4] | Gastric half-emptying time reduced to 98 ± 10 min from 143 ± 11 min | Predominantly Idiopathic Gastroparesis |
| Erythromycin | Janssens et al. (1990)[5] | Retention at 120 min: 4 ± 1% with erythromycin vs. 63 ± 9% with placebo (solids) | Diabetic Gastroparesis |
| Metoclopramide | Snape et al. (1982)[6] | 24% increase in gastric emptying rate | Diabetic Gastroparesis |
| Domperidone | Sugumar et al. (2008) Systematic Review[7][8][9] | 60% of studies showed efficacy in improving gastric emptying | Diabetic Gastroparesis |
Table 2: Efficacy in Symptom Improvement
| Prokinetic Agent | Study/Meta-analysis | Key Symptom Improvement (vs. Placebo) |
| Relamorelin | Camilleri et al. (2017) Phase 2B Trial[3][10] | Significant reduction in composite and individual symptoms (nausea, abdominal pain, postprandial fullness, bloating) over 12 weeks. |
| Lembo et al. (2016)[11] | Significant reduction in vomiting frequency (~60%) and severity. In patients with baseline vomiting, also improved nausea, abdominal pain, bloating, and early satiety. | |
| Prucalopride | Carbone et al. (2019)[1][4] | Significant improvement in total Gastroparesis Cardinal Symptom Index (GCSI) and subscales (fullness/satiety, nausea/vomiting, bloating/distention). |
| Erythromycin | Maganti et al. (2003) Systematic Review[12][13] | Symptom improvement reported in 43% of patients across five methodologically weak studies. |
| Metoclopramide | Snape et al. (1982)[14] | Statistically significant reduction in nausea and postprandial fullness. |
| Domperidone | Sugumar et al. (2008) Systematic Review[7][8][9] | 64% of studies showed significant improvement in symptoms. |
Table 3: Overview of Common Adverse Events
| Prokinetic Agent | Common Adverse Events |
| Relamorelin | Headaches, dizziness, gastrointestinal symptoms, dose-related worsening of glycemic control.[2][3] |
| Prucalopride | Headache, nausea, diarrhea, abdominal pain.[15] |
| Erythromycin | Gastrointestinal effects (nausea, vomiting, abdominal pain), potential for bacterial resistance and cardiac arrhythmias with long-term use.[16] |
| Metoclopramide | Extrapyramidal symptoms (including tardive dyskinesia), restlessness, drowsiness.[17][18] |
| Domperidone | Prolactin-related side effects, risk of QTc prolongation and cardiac arrhythmias.[19] |
Experimental Protocols: Key Clinical Trials
Relamorelin: Phase 2b Study (NCT02357420)[4][9][20]
-
Objective: To evaluate the efficacy and safety of relamorelin on symptoms and gastric emptying in patients with diabetic gastroparesis.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 393 patients with type 1 or type 2 diabetes and moderate to severe gastroparesis symptoms, with documented delayed gastric emptying.
-
Intervention: Subcutaneous injection of Relamorelin (10 µg, 30 µg, or 100 µg twice daily) or placebo.
-
Outcome Measures:
-
Primary: Change from baseline in vomiting frequency.
-
Secondary: Change from baseline in a composite score of gastroparesis symptoms (nausea, abdominal pain, postprandial fullness, bloating), and change in gastric emptying half-time as measured by a ¹³C-spirulina gastric emptying breath test.
-
Prucalopride: Carbone et al. (2019)[1][3][4][11][21][22][23]
-
Objective: To evaluate the efficacy of prucalopride on gastric emptying rate and symptoms in patients with gastroparesis.
-
Study Design: A double-blind, randomized, placebo-controlled crossover trial with two 4-week treatment periods separated by a 2-week washout period.
-
Patient Population: 34 patients with predominantly idiopathic gastroparesis and delayed gastric emptying.
-
Intervention: Oral prucalopride (2 mg once daily) or placebo.
-
Outcome Measures:
-
Primary: Change in symptom severity assessed by the Gastroparesis Cardinal Symptom Index (GCSI).
-
Secondary: Patient Assessment of Upper Gastrointestinal Disorders-Symptom Severity Index, quality of life, and gastric emptying rate assessed by the ¹³C-octanoic acid breath test.
-
Metoclopramide: Nasal Spray Phase 3 Study (NCT02025725)[7][12]
-
Objective: To confirm the safety and efficacy of metoclopramide nasal spray compared to placebo in reducing symptoms of diabetic gastroparesis in adult women.
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adult women with a diagnosis of diabetic gastroparesis and documented delayed gastric emptying.
-
Intervention: Metoclopramide nasal spray (10 mg) or placebo, administered four times daily.
-
Outcome Measures:
-
Primary: Change from baseline in the mean daily Gastroparesis Symptom Assessment (GSA) total score.
-
Domperidone: Multicenter Controlled Trial (DOM-USA-5 Study Group)[2]
-
Objective: To determine the efficacy, tolerability, and impact on quality of life of domperidone in managing symptoms of diabetic gastroparesis.
-
Study Design: A two-phase study consisting of a 4-week open-label phase followed by a 4-week randomized, double-masked, placebo-controlled withdrawal phase for patients who responded to initial treatment.
-
Patient Population: 287 diabetic patients with symptoms of gastroparesis for at least 6 months.
-
Intervention: Oral domperidone (20 mg four times daily).
-
Outcome Measures:
-
Efficacy: Improvement in total symptom score (nausea, abdominal distention/bloating, early satiety, vomiting, and abdominal pain).
-
Quality of Life: Medical Outcomes Study Short Form-36 (SF-36).
-
Erythromycin: Erbas et al. (1993) as cited in NICE review[16][18]
-
Objective: To compare the efficacy of oral erythromycin with metoclopramide in patients with diabetic gastroparesis.
-
Study Design: A single-blind, crossover study with two 3-week treatment periods separated by a 3-week washout.
-
Patient Population: 13 patients with diabetes and gastroparesis.
-
Intervention: Oral erythromycin (250 mg three times daily) versus oral metoclopramide (10 mg three times daily).
-
Outcome Measures: Symptom improvement and gastric emptying parameters.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of ghrelin agonists and a typical workflow for a prokinetic agent clinical trial.
Conclusion
This compound demonstrates a promising efficacy profile in improving both gastric emptying and the symptoms of gastroparesis, particularly in patients with diabetes.[2] Its mechanism as a ghrelin agonist offers a novel therapeutic avenue compared to existing prokinetic agents. However, the potential for hyperglycemia requires careful monitoring and management.[2]
The choice of prokinetic agent should be individualized based on the patient's specific symptoms, comorbidities, and tolerance to potential side effects. Metoclopramide and domperidone, while effective for many, carry risks of significant neurological and cardiac adverse events, respectively.[17][19] Prucalopride has shown efficacy in improving a range of gastroparesis symptoms with a generally favorable side effect profile.[1][4] The utility of erythromycin is often limited to short-term use due to tachyphylaxis and other potential adverse effects.[12]
Further large-scale, long-term studies are warranted to fully establish the safety and efficacy of Relamorelin and to directly compare its performance against other prokinetic agents in diverse patient populations with gastroparesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism Underlying Symptom Benefit With Prucalopride in Gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Diabetic gastroparesis: treatment with domperidone--a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACG Clinical Guideline: Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. evokepharmainc.gcs-web.com [evokepharmainc.gcs-web.com]
- 8. researchgate.net [researchgate.net]
- 9. Overall safety of relamorelin in adults with diabetic gastroparesis: Analysis of phase 2a and 2b trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimal dose and duration of enteral erythromycin as a prokinetic: A surgical intensive care experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A systematic review of the efficacy of domperidone for the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rhythm Initiates Phase 2b Clinical Trial of Relamorelin for Diabetic Gastroparesis [prnewswire.com]
- 17. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nice.org.uk [nice.org.uk]
- 19. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Relamorelin Acetate
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like relamorelin acetate are paramount for laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for safely disposing of this compound, grounded in established best practices for pharmaceutical waste management. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
This compound, a peptide-based ghrelin receptor agonist, requires careful handling. Based on available safety data for similar peptide compounds, personal protective equipment (PPE) should be worn at all times. This includes safety goggles, gloves, and a lab coat. In case of accidental exposure, follow these immediate steps:
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]
Quantitative Data and Hazard Profile
The following table summarizes the key hazard information for relamorelin trifluoroacetate (TFA), a salt of relamorelin, which provides insight into the compound's safety profile.
| Hazard Category | Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Wear protective gloves. Wash hands thoroughly after handling.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. Wear eye protection.[1] |
| Specific Target Organ Toxicity | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. Avoid breathing dust/fumes. Use only in a well-ventilated area.[1] |
Step-by-Step Disposal Protocol for this compound
While a specific, universally mandated disposal protocol for this compound is not publicly available, the following procedure is based on general guidelines for the disposal of peptide-based pharmaceuticals and laboratory chemicals. This protocol is designed to be adapted to comply with local, state, and federal regulations.
Experimental Protocol: Waste Segregation and Primary Deactivation
-
Segregation:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated, clearly labeled, and sealed waste container.
-
This waste must be segregated from general laboratory trash and other chemical waste streams to prevent cross-contamination.[2][3]
-
-
Primary Deactivation (for liquid waste):
-
For solutions containing this compound, chemical deactivation can be considered as a preliminary step, if permitted by institutional guidelines. Due to the peptide nature of relamorelin, hydrolysis using a strong acid or base, or oxidation with a suitable agent, can be effective. However, this process itself generates hazardous waste and should only be performed by trained personnel in a controlled environment.
-
Caution: The byproducts of deactivation may also be hazardous. This step should be approached with a thorough understanding of the potential reactions and in accordance with your institution's safety protocols.
-
-
Containerization:
-
Use a UN-approved, leak-proof, and robust container for all this compound waste. The container must be compatible with the waste material.[4]
-
Label the container clearly as "Hazardous Pharmaceutical Waste" and include the name "this compound." Ensure the label is legible and securely attached.[5]
-
Keep the waste container sealed except when adding waste.[5][6]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.[7]
-
Most pharmaceutical waste, particularly of a chemical nature, is disposed of via high-temperature incineration at a permitted facility.[3]
-
Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.[7][8]
-
Visualizing Key Pathways and Workflows
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
References
- 1. What is Relamorelin used for? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. Regulations on Management of Laboratories - VinUni Policy [policy.vinuni.edu.vn]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Relamorelin Acetate
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Relamorelin acetate. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. This compound is a peptide-based compound that requires specific handling procedures to mitigate risks of exposure and contamination.
This compound is classified as a hazardous substance with the potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1] Therefore, stringent safety measures must be observed during all stages of handling, from preparation to disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This guidance is based on established safety data sheets for the compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable.[2] For extensive handling, consider double-gloving. |
| Eye Protection | Safety goggles or glasses | Must provide a complete seal around the eyes to protect from splashes and dust.[3][4] |
| Body Protection | Laboratory coat | A fire-resistant lab coat is recommended to protect clothing and skin from potential splashes.[2] |
| Respiratory Protection | Respirator | An appropriate respirator should be worn to avoid inhalation of dust or aerosols, especially in poorly ventilated areas.[1][2][3] |
| Foot Protection | Closed-toe shoes | Required to prevent injuries from spills or dropped objects.[2] |
Standard Operating Procedure for Handling this compound
To ensure safe handling and minimize exposure, a systematic workflow should be followed. The diagram below illustrates the procedural steps for working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
